D-Glucose-1,6-13C2
描述
属性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OFAMVBKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745906 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-67-8 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is D-Glucose-1,6-13C2 and its role in metabolic tracing?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-Glucose-1,6-13C2 as a stable isotope tracer for metabolic flux analysis (MFA). Metabolic reprogramming is a critical hallmark of numerous diseases, including cancer, and understanding these alterations is paramount for developing novel therapeutics. Stable isotope tracers, such as this compound, are powerful tools to dissect the intricate network of metabolic pathways within a biological system, providing a quantitative snapshot of cellular metabolism in action.
Introduction to this compound and 13C-Metabolic Flux Analysis (13C-MFA)
This compound is a specialized form of glucose in which the carbon atoms at the first and sixth positions are replaced with the stable isotope carbon-13 (¹³C). This non-radioactive labeling allows for the precise tracking of glucose-derived carbons as they are metabolized through various cellular pathways.
13C-Metabolic Flux Analysis (13C-MFA) is a technique that utilizes ¹³C-labeled substrates to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a ¹³C-labeled compound like this compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data is then used in computational models to estimate the flux through key metabolic pathways.[2]
The primary advantage of 13C-MFA over traditional metabolomics is its ability to provide dynamic information about pathway activity rather than static measurements of metabolite concentrations.[1] This quantitative understanding of metabolic rewiring is crucial for identifying potential drug targets and elucidating mechanisms of drug action and resistance.
The Role of this compound in Elucidating Metabolic Pathways
The specific labeling pattern of this compound makes it a valuable tool for probing central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway (PPP).
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Glycolysis: In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate molecules. With this compound as the tracer, the ¹³C labels will be located at the C3 position of the resulting pyruvate.
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Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. When using this compound, the ¹³C at the C1 position is lost as ¹³CO2. The remaining five carbons, including the ¹³C at the original C6 position, are then rearranged in the non-oxidative PPP. This distinct fate of the C1 and C6 carbons provides a means to quantify the relative flux through the PPP versus glycolysis.[3]
Studies have shown that doubly ¹³C-labeled glucose tracers, including [1,6-¹³C]glucose, are among the best single tracers for achieving high flux precision in 13C-MFA. For parallel labeling experiments, the combination of [1,6-¹³C]glucose and [1,2-¹³C]glucose has been identified as an optimal pairing, significantly improving flux precision compared to commonly used tracer mixtures.
Quantitative Data from Metabolic Tracing with [1,6-¹³C2]glucose
The following table summarizes metabolic flux rates determined in a study on DB-1 melanoma cells perfused with [1,6-¹³C2]glucose. The data was obtained through Bonded Cumomer analysis of ¹³C NMR isotopomer time course data. Fluxes are presented as mmol/L-cell/h.
| Reaction/Pathway | Flux (mmol/L-cell/h) |
| Pentose phosphate pathway (oxidative branch), net PPP | 3.3 ± 72% |
| Transketolase 1 (exchange) relative to glycolysis | 0.9 ± 30% |
| Transaldolase (exchange) relative to glycolysis | 0.5 ± 20% |
| Glycolysis, net | 2.6 ± 10% |
| Pyruvate Kinase, net | 3.0 ± 10% |
| Pyruvate Dehydrogenase, net | 1.1 ± 10% |
| Pyruvate Carboxylase, net | 0.2 ± 10% |
| Citrate Synthase, net | 1.3 ± 10% |
| Isocitrate Dehydrogenase, net | 1.3 ± 10% |
| α-Ketoglutarate Dehydrogenase, net | 1.3 ± 10% |
| Glutaminolysis, net | 0.8 ± 10% |
| Fatty Acid β-oxidation, net | 0.1 ± 10% |
Experimental Protocols for 13C-Glucose Tracing
While the following are generalized protocols, they provide a robust framework for conducting metabolic tracing experiments with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Stable Isotope Tracing in Cultured Cancer Cells
This protocol is adapted from methodologies for stable isotope tracing in cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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Glucose-free cell culture medium (e.g., glucose-free DMEM)
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This compound
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Dialyzed fetal bovine serum (dFBS)
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Phosphate-buffered saline (PBS), pre-warmed to 37°C
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6-well cell culture plates
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Quenching/Extraction Solution: -80°C 80:20 methanol:water solution
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Cell scraper
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Microcentrifuge tubes, pre-chilled
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
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Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (typically the same as the glucose concentration in the complete medium, e.g., 10 mM or 25 mM) and dFBS.
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Isotope Labeling:
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Aspirate the complete medium from the cells.
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Gently wash the cells once with pre-warmed PBS.
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Add the pre-warmed this compound labeling medium to each well.
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Incubate for a predetermined time course. The duration of labeling will depend on the pathways of interest and the turnover rate of the metabolites being analyzed.
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-
Metabolite Extraction:
-
Remove the labeling medium.
-
Immediately add 1 mL of the -80°C Quenching/Extraction Solution to each well.
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Use a cell scraper to scrape the cells into the solution and transfer the lysate to a pre-chilled microcentrifuge tube.
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Vortex the tubes vigorously for 30 seconds.
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Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
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Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.
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LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Triple Quadrupole (QQQ) Mass Spectrometer
Procedure:
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Chromatographic Separation:
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Inject the metabolite extract onto an appropriate HPLC column for separation of polar metabolites (e.g., a HILIC column).
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Use a gradient of aqueous and organic mobile phases to elute the metabolites.
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Mass Spectrometry Detection:
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Analyze the eluting metabolites using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
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For each metabolite of interest, set up transitions to monitor the unlabeled (M+0) and all possible ¹³C-labeled (M+1, M+2, etc.) forms.
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For example, to measure ¹³C-glucose incorporation into glucose-6-phosphate (G6P), the mass of the deprotonated Q1 precursor ion is 259 Da. The Q3 fragment ion is 199 Da. Both the precursor and fragment ions contain all six carbon atoms of glucose.
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Data Analysis:
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Integrate the peak areas for each mass isotopomer of each metabolite.
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Correct the raw data for the natural abundance of ¹³C.
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The resulting Mass Isotopomer Distributions (MIDs) can be used for metabolic flux analysis.
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Visualizing Metabolic Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate key metabolic pathways and experimental workflows.
This compound Tracing in Central Carbon Metabolism
Caption: Tracing of this compound through Glycolysis and the Pentose Phosphate Pathway.
General Experimental Workflow for 13C-MFA
Caption: A generalized workflow for conducting a 13C-Metabolic Flux Analysis experiment.
Application in Drug Development
Caption: Using this compound to assess the metabolic impact of a drug candidate.
Conclusion
This compound is a powerful and precise tool for researchers in academia and the pharmaceutical industry to quantitatively analyze cellular metabolism. Its unique labeling pattern provides valuable insights into the activities of glycolysis and the pentose phosphate pathway. By employing the methodologies outlined in this guide, scientists can gain a deeper understanding of metabolic reprogramming in disease and accelerate the development of novel metabolic-targeted therapies. The continued application of 13C-MFA with optimized tracers like this compound will undoubtedly be a cornerstone of future metabolic research.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
An In-depth Technical Guide to D-Glucose-1,6-13C2: Chemical Properties, Structure, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of D-Glucose-1,6-13C2, a stable isotope-labeled sugar crucial for metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical and Physical Properties
This compound is a specialized form of D-glucose where the carbon atoms at the first and sixth positions are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling allows for the precise tracing of glucose metabolism through various biochemical pathways without the concerns associated with radioactive isotopes.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | D-Glucose-1,6-¹³C₂ | [1][2] |
| Synonyms | Dextrose-1,6-¹³C₂, Labeled Glucose | [1][2] |
| CAS Number | 287100-67-8 | [1] |
| Molecular Formula | ¹³C₂C₄H₁₂O₆ | |
| Molecular Weight | 182.14 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% (CP) | |
| Physical Form | Powder | |
| Melting Point | 150-152 °C | |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (with trace NH₄OH) | |
| Mass Shift | M+2 |
Chemical Structure
The fundamental structure of this compound is identical to that of naturally occurring D-glucose, with the specific substitution of ¹³C at the C1 and C6 positions. This targeted labeling is critical for studying the entry and exit points of the glucose backbone in various metabolic pathways.
References
D-Glucose-1,6-13C2: A Technical Guide to Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-1,6-13C2, a stable isotope-labeled glucose molecule critical for metabolic research. This document covers its synthesis, commercial availability, and key applications, with a focus on providing practical information for laboratory work.
Commercial Availability
This compound is available from several commercial suppliers. The product is typically a white powder with high isotopic and chemical purity. Below is a summary of representative product specifications from major vendors.
| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |
| Sigma-Aldrich | 453196 | 287100-67-8 | ≥99 atom % 13C | ≥99% (CP) | 182.14 g/mol |
| MedChemExpress | HY-B0389S14 | 201741-04-0 | Not specified | ≥98.0% | 182.14 g/mol |
| Cambridge Isotope Laboratories, Inc. | CLM-467 | 287100-67-8 | 99% | Not specified | 182.14 g/mol |
Synthesis of this compound
Hypothetical Chemical Synthesis Pathway
A multi-step chemical synthesis is required to introduce 13C isotopes at the C1 and C6 positions of D-glucose. This process involves the use of protecting groups to selectively modify the desired carbon centers.
Experimental Protocol:
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Protection of Hydroxyl Groups: Start with a suitable, commercially available glucose derivative, such as 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose, to protect the hydroxyl groups at C1, C2, C3, and C5, leaving the C6 hydroxyl group accessible.
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Oxidation of C6 Hydroxyl: The primary alcohol at the C6 position is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
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Introduction of 13C at C6: A Grignard reaction is performed using a 13C-labeled methyl magnesium halide (e.g., 13CH3MgI). This reaction converts the C6 aldehyde to a secondary alcohol, incorporating the 13C label at the C6 position. Subsequent oxidation would be required to yield the desired hydroxymethyl group, followed by deprotection. A more direct approach would involve a Wittig-type reaction with a 13C-labeled phosphorane, followed by hydroboration-oxidation.
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Deprotection and Protection for C1 Labeling: The protecting groups are removed, and the molecule is re-protected to allow for modification at the C1 position.
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Kiliani-Fischer Synthesis for C1 Labeling: To introduce the 13C label at the C1 position, a Kiliani-Fischer synthesis can be employed on a suitable 5-carbon precursor derived from the intermediate. This involves the addition of 13C-labeled cyanide (e.g., K13CN), which adds a carbon to the aldehyde group, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid and subsequent reduction to the aldehyde.
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Final Deprotection and Purification: All protecting groups are removed, and the final product, this compound, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: Hypothetical chemical synthesis workflow for this compound.
Hypothetical Enzymatic Synthesis Pathway
Enzymatic synthesis offers a potentially more specific and milder route to this compound, leveraging the high selectivity of enzymes.
Experimental Protocol:
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Starting Material: The synthesis would ideally start with a commercially available singly labeled precursor, such as D-Glucose-1-13C.
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Enzymatic Phosphorylation: The enzyme Hexokinase is used to catalyze the phosphorylation of the C6 hydroxyl group of D-Glucose-1-13C. The phosphate donor in this reaction would need to be a custom-synthesized ATP analog containing a 13C-labeled ribose, although a more direct C-C bond formation is not achieved this way. A more feasible enzymatic approach would involve a series of enzyme-catalyzed reactions starting from smaller, 13C-labeled precursors to build the glucose backbone.
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Alternative Enzymatic Strategy: A more plausible, though complex, enzymatic synthesis would involve a pathway reversal or a custom-designed enzymatic cascade. For instance, starting with 13C-labeled pyruvate, enzymes of the gluconeogenesis pathway could be harnessed in a cell-free system to build up the glucose molecule. By providing specifically labeled three-carbon precursors, the labels could be incorporated at desired positions.
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Purification: The final product would be purified from the reaction mixture, likely involving enzymatic denaturation, filtration, and chromatographic separation.
Caption: Conceptual enzymatic synthesis workflow for this compound.
Applications in Metabolic Research
This compound is a powerful tracer for metabolic flux analysis (MFA). By introducing this labeled glucose into a biological system (e.g., cell culture or in vivo), researchers can track the fate of the 13C atoms as they are incorporated into various downstream metabolites. This provides quantitative insights into the activity of metabolic pathways.[1]
Key Applications:
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Glycolysis and Gluconeogenesis: Tracing the labels through these central carbon metabolism pathways allows for the determination of their relative fluxes.
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Pentose Phosphate Pathway (PPP): The position of the labels helps to distinguish between the oxidative and non-oxidative branches of the PPP.
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Tricarboxylic Acid (TCA) Cycle: The entry of labeled pyruvate (derived from the labeled glucose) into the TCA cycle can be monitored.
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Drug Development: Understanding how a drug candidate alters metabolic pathways is crucial in pharmacology and toxicology. This compound can be used to assess the metabolic effects of novel therapeutic agents.
Caption: Metabolic pathways traced using this compound.
Conclusion
This compound is an indispensable tool for researchers investigating cellular metabolism. While its synthesis is complex, its commercial availability allows for its widespread use in academic and industrial research. The ability to trace the metabolic fate of specific carbon atoms in the glucose molecule provides invaluable data for understanding disease states, drug mechanisms, and fundamental biological processes.
References
A Technical Guide to Metabolic Flux Analysis Using D-Glucose-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of D-Glucose-1,6-¹³C₂ in ¹³C Metabolic Flux Analysis (¹³C-MFA). This stable isotope tracer is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions, offering critical insights into cellular physiology, disease mechanisms, and the metabolic effects of therapeutic interventions.
Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated technique used to elucidate the flow of carbon atoms through a cell's metabolic network. The core principle involves introducing a substrate, in this case, glucose, that has been enriched with the stable isotope ¹³C at specific positions. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.
By measuring the distribution of these ¹³C labels in various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways.[1] This is because different pathways result in unique patterns of carbon atom rearrangement, leading to distinct mass isotopomer distributions (MIDs) in the products.[2] Computational modeling is then employed to estimate the intracellular fluxes that best explain the experimentally measured MIDs and extracellular metabolite exchange rates.[3]
The Strategic Advantage of D-Glucose-1,6-¹³C₂
The choice of isotopic tracer is a critical determinant of the precision and resolution of a ¹³C-MFA study. While uniformly labeled [U-¹³C₆]glucose is widely used for a general overview of carbon metabolism, specifically labeled tracers like D-Glucose-1,6-¹³C₂ offer unique advantages for dissecting particular pathways.
D-Glucose-1,6-¹³C₂, with ¹³C atoms at both ends of the glucose molecule, is particularly effective for:
-
Assessing Glycolytic and Pentose Phosphate Pathway (PPP) Fluxes: The distinct fates of the C1 and C6 carbons in these pathways allow for a more precise determination of their relative activities. In the oxidative PPP, the C1 carbon is lost as CO₂, leading to a unique labeling pattern in downstream metabolites compared to glycolysis, where the full carbon backbone is processed.
-
Detecting Carbon Scrambling and Rearrangements: The labeling at both ends of the molecule makes it a sensitive probe for reactions that involve the splitting and rearrangement of the glucose backbone.
-
Complementing Other Tracers: Studies have shown that combining D-Glucose-1,6-¹³C₂ with other tracers, such as [1,2-¹³C₂]glucose, can work synergistically to provide more comprehensive coverage of the metabolic network, enabling the analysis of a wider range of metabolites.[4][5] This is particularly valuable in complex systems like Chinese Hamster Ovary (CHO) cells, which are extensively used in biopharmaceutical production.
Experimental Design and Protocols
A successful ¹³C-MFA experiment using D-Glucose-1,6-¹³C₂ requires careful planning and execution. The following sections outline a generalized experimental workflow for mammalian cell culture, which can be adapted for specific research questions.
Experimental Workflow Overview
The overall workflow for a ¹³C-MFA experiment consists of several key stages, from cell culture to computational flux estimation.
Caption: High-level experimental and computational workflow for ¹³C-MFA.
Detailed Experimental Protocol
This protocol provides a general framework for a steady-state ¹³C-MFA experiment in adherent mammalian cells.
Materials:
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Mammalian cell line of interest
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Standard cell culture medium and supplements
-
Custom glucose-free medium
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D-Glucose-1,6-¹³C₂ (≥99% purity)
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Phosphate-buffered saline (PBS), ice-cold
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Quenching solution (e.g., ice-cold 60% methanol)
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Extraction solvent (e.g., ice-cold 80% methanol)
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Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%) to ensure they are in a state of balanced growth.
-
Tracer Introduction: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed custom medium containing D-Glucose-1,6-¹³C₂ at a known concentration (typically the same as the glucose concentration in the standard medium).
-
Isotopic Labeling: Incubate the cells for a sufficient period to achieve isotopic steady state in the intracellular metabolites of interest. This duration is cell-line and pathway-dependent and may need to be determined empirically through time-course experiments. For many central carbon metabolites in proliferating mammalian cells, 6-24 hours is a common timeframe.
-
Metabolism Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Centrifuge at a low speed and low temperature (e.g., 1000 x g, 4°C) to pellet the cells.
-
Remove the supernatant and add the ice-cold extraction solvent to the cell pellet.
-
Lyse the cells by methods such as vortexing, sonication, or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 16,000 x g, 4°C) to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts, for example, by lyophilization or under a stream of nitrogen. The dried samples can be stored at -80°C until analysis. For GC-MS analysis, a derivatization step is typically required to make the metabolites volatile.
Analytical Methods: Mass Spectrometry
The prepared samples are then analyzed by mass spectrometry to determine the mass isotopomer distributions of key metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common technique for analyzing polar metabolites from central carbon metabolism. It offers high sensitivity and does not typically require derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly well-suited for the analysis of amino acids derived from protein hydrolysis, which provides information about the labeling of their metabolic precursors.
Data Presentation and Interpretation
The primary data obtained from the mass spectrometer are the mass isotopomer distributions (MIDs) for various metabolites. These data are then corrected for the natural abundance of ¹³C. The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are used as inputs for computational models to estimate intracellular fluxes.
Mass Isotopomer Distributions (MIDs)
The following table provides a hypothetical example of MIDs for key metabolites in central carbon metabolism after labeling with D-Glucose-1,6-¹³C₂. The distribution of labeled carbons (M+1, M+2, etc.) provides clues to the active metabolic pathways.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 2.0 | 0.5 | 97.0 | 0.3 | 0.1 | 0.0 | 0.1 |
| Fructose-6-Phosphate | 2.1 | 0.6 | 96.8 | 0.3 | 0.1 | 0.0 | 0.1 |
| 3-Phosphoglycerate | 48.5 | 2.0 | 49.0 | 0.5 | 0.0 | 0.0 | 0.0 |
| Pyruvate | 48.8 | 2.2 | 48.5 | 0.5 | 0.0 | 0.0 | 0.0 |
| Lactate | 49.0 | 2.1 | 48.4 | 0.5 | 0.0 | 0.0 | 0.0 |
| Citrate (TCA Cycle) | 65.0 | 25.0 | 8.0 | 1.0 | 0.5 | 0.3 | 0.2 |
Note: These are illustrative data. Actual MIDs will vary depending on the cell type, culture conditions, and metabolic state.
Metabolic Flux Maps
The ultimate output of a ¹³C-MFA study is a quantitative map of metabolic fluxes. The table below presents a hypothetical flux map for a mammalian cell line, with fluxes normalized to the glucose uptake rate.
| Reaction/Pathway | Relative Flux (%) |
| Glucose Uptake | 100.0 |
| Glycolysis (Glucose -> Pyruvate) | 85.0 |
| Pentose Phosphate Pathway (oxidative) | 15.0 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 75.0 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 10.0 |
| TCA Cycle (Citrate Synthase) | 25.0 |
| Anaplerosis (e.g., Pyruvate Carboxylase) | 5.0 |
Application in Drug Development and Signaling Pathway Analysis
¹³C-MFA with D-Glucose-1,6-¹³C₂ is a valuable tool in drug development for understanding the mechanism of action of drug candidates and for identifying potential metabolic liabilities. By quantifying changes in metabolic fluxes upon drug treatment, researchers can identify the specific pathways targeted by the compound.
While D-Glucose-1,6-¹³C₂ directly traces metabolic pathways, the resulting flux maps provide critical insights into the downstream consequences of signaling pathway activation or inhibition. For example, many oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, directly reprogram cellular metabolism to support rapid proliferation. By using ¹³C-MFA, the metabolic shifts induced by these signaling pathways or by drugs that target them can be precisely quantified.
Caption: Relationship between signaling pathways and ¹³C-MFA readouts.
Conclusion
D-Glucose-1,6-¹³C₂ is a powerful and specific tracer for metabolic flux analysis, offering high resolution for key pathways in central carbon metabolism. When combined with robust experimental design, high-precision analytical techniques, and sophisticated computational modeling, it provides quantitative insights into the metabolic state of cells. This makes it an invaluable tool for basic research, disease modeling, and the development of novel therapeutics.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Unraveling Cellular Metabolism: A Technical Guide to D-Glucose-1,6-13C2 Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-Glucose-1,6-13C2 in cellular metabolism studies. As a stable isotope tracer, this compound offers a powerful tool to dissect the intricate network of metabolic pathways, providing critical insights for basic research and the development of novel therapeutics. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this tracer.
Core Principles: Tracing Carbon Fates with this compound
This compound is a glucose molecule where the carbon atoms at the first and sixth positions are replaced with the stable isotope carbon-13 (¹³C). When introduced into cell culture or in vivo models, this labeled glucose is taken up by cells and enters central carbon metabolism. By tracking the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the relative activities of key metabolic pathways.
The strategic placement of the ¹³C labels at the C1 and C6 positions provides distinct advantages for pathway analysis. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The ¹³C labels from this compound will be incorporated into the methyl carbon (C3) of pyruvate and subsequently lactate. This labeling pattern allows for the precise tracing of glucose-derived carbons through glycolysis and into the tricarboxylic acid (TCA) cycle.
Furthermore, the fate of the C1 carbon is particularly informative for assessing the activity of the Pentose Phosphate Pathway (PPP). In the oxidative branch of the PPP, the C1 carbon of glucose-6-phosphate is decarboxylated and released as CO2. By comparing the labeling patterns of metabolites derived from this compound with other specifically labeled glucose tracers, researchers can quantify the flux through the PPP, a critical pathway for nucleotide synthesis and redox balance.
The combined use of this compound with other tracers, such as [1,2-¹³C2]-glucose, can provide a more comprehensive analysis of cellular metabolism, enabling a synergistic increase in the number of metabolites that can be analyzed.[1]
Key Applications in Cellular Metabolism Research
Stable isotope tracing with this compound is instrumental in various research areas, including:
-
Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen.[2] this compound tracing can quantify these changes and assess the reliance of cancer cells on specific metabolic pathways for growth and survival.
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a biological system. This compound is a valuable tracer for MFA studies to determine the flux through glycolysis, the PPP, and the TCA cycle.
-
Drug Development: By understanding the metabolic vulnerabilities of diseased cells, researchers can identify and validate novel drug targets. This compound can be used to assess the metabolic effects of drug candidates and understand their mechanism of action.
-
CHO Cell Metabolism: Chinese Hamster Ovary (CHO) cells are widely used in the biopharmaceutical industry for producing therapeutic proteins. Understanding their metabolism, which is often characterized by the inefficient Warburg effect, is crucial for optimizing protein production.[1][2] Tracing studies with this compound can help in developing strategies to improve cellular metabolism and protein yields.[2]
Experimental Workflow and Protocols
A typical experimental workflow for using this compound in cellular metabolism studies involves several key steps, from cell culture and isotope labeling to metabolite extraction and analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol provides a general guideline for labeling adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Glucose-free DMEM
-
This compound (sterile)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment. Culture cells in complete growth medium.
-
Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium. For 500 mL of medium, aseptically combine:
-
445 mL Glucose-free DMEM
-
50 mL Dialyzed Fetal Bovine Serum (10% final concentration)
-
5 mL Penicillin-Streptomycin (1% final concentration)
-
Appropriate volume of a sterile stock solution of this compound to achieve the desired final concentration (e.g., 10 mM).
-
-
Medium Exchange:
-
Aspirate the complete growth medium from the cell culture wells.
-
Gently wash the cells once with 2 mL of sterile, pre-warmed PBS to remove residual unlabeled glucose.
-
Aspirate the PBS.
-
-
Isotope Labeling:
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for the desired labeling period. The duration can range from minutes to hours, depending on the metabolic pathways of interest and the turnover rate of the metabolites being analyzed. For steady-state labeling, longer incubation times (e.g., 6-24 hours) are typically required.
-
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from adherent cells for analysis by mass spectrometry.
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium from the wells. Immediately place the 6-well plate on a bed of dry ice to quench all enzymatic activity.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Using a cell scraper, scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts to completeness using a nitrogen gas evaporator or a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis. For MS analysis, the dried pellets are typically reconstituted in a suitable solvent (e.g., 50% methanol).
Quantitative Data Presentation
The analysis of ¹³C-labeled metabolites by mass spectrometry provides the mass isotopomer distribution (MID) for each metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite. This data is then used in computational models to calculate metabolic fluxes.
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Glycolytic Intermediates after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Glucose-6-Phosphate | 5.2 | 94.8 | 0.0 | 0.0 |
| Fructose-6-Phosphate | 6.1 | 93.9 | 0.0 | 0.0 |
| 3-Phosphoglycerate | 45.3 | 4.5 | 50.2 | 0.0 |
| Phosphoenolpyruvate | 48.9 | 3.8 | 47.3 | 0.0 |
| Pyruvate | 52.1 | 2.9 | 45.0 | 0.0 |
| Lactate | 53.5 | 2.5 | 44.0 | 0.0 |
Note: This is representative data to illustrate the expected labeling patterns. Actual values will vary depending on the cell type, experimental conditions, and labeling duration. The M+1 in G6P and F6P reflects the labeling from [1-¹³C]-glucose moiety of the tracer, while the M+2 in downstream metabolites reflects the cleavage of the six-carbon backbone into two three-carbon units, each carrying one ¹³C label.
Table 2: Illustrative Metabolic Fluxes Calculated from this compound Tracing Data
| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | Treated Cells (nmol/10⁶ cells/hr) |
| Glucose Uptake | 100.0 | 125.0 |
| Glycolysis (Glucose -> Pyruvate) | 85.0 | 110.0 |
| Pentose Phosphate Pathway | 10.0 | 10.0 |
| Lactate Secretion | 75.0 | 100.0 |
| Pyruvate Dehydrogenase (PDH) | 8.0 | 7.5 |
| TCA Cycle (Citrate Synthase) | 15.0 | 14.0 |
Note: This table presents hypothetical flux data to demonstrate how the results of a metabolic flux analysis experiment using this compound would be summarized. The data allows for a direct comparison of metabolic pathway activities between different experimental conditions.
Signaling Pathways and Metabolic Regulation
The metabolic reprogramming of cells is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. This compound tracing can help elucidate how these signaling networks impact metabolic fluxes.
Insulin Signaling Pathway
The insulin signaling pathway is a key regulator of glucose uptake and metabolism. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby increasing glucose uptake.
This compound tracing can be used to quantify the downstream effects of insulin signaling on glucose metabolism. By measuring the increased flux of ¹³C-labeled carbons through glycolysis and other pathways upon insulin stimulation, researchers can assess insulin sensitivity and the efficacy of insulin-sensitizing drugs.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors, nutrients, and cellular energy status. mTORC1, a key complex in the mTOR pathway, promotes anabolic processes, including protein and lipid synthesis, which are highly dependent on glucose metabolism for energy and building blocks.
By using this compound, researchers can investigate how mTOR signaling reprograms glucose metabolism. For instance, activation of mTORC1 can lead to the upregulation of glycolytic enzymes through transcription factors like HIF-1α, resulting in increased glycolytic flux. Tracing the fate of ¹³C from this compound can provide quantitative data on this metabolic shift, offering insights into the metabolic dependencies of mTOR-driven cancers and the effects of mTOR inhibitors.
Conclusion
This compound is a versatile and informative stable isotope tracer for probing the intricacies of cellular metabolism. Its strategic labeling pattern enables the detailed analysis of glycolysis, the pentose phosphate pathway, and the TCA cycle. By integrating this compound tracing with advanced analytical techniques and computational modeling, researchers can gain a quantitative understanding of metabolic fluxes and their regulation by key signaling pathways. This knowledge is paramount for advancing our understanding of fundamental biology and for the development of effective therapies for a wide range of diseases, from cancer to metabolic disorders.
References
An In-depth Technical Guide to D-Glucose-1,6-13C2: Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for D-Glucose-1,6-13C2, a stable, non-radioactive isotopically labeled compound crucial for metabolic research. [1][]It is designed to ensure the safe and effective use of this valuable tracer in a laboratory setting, with a focus on metabolic flux analysis (MFA). [3][4]
Compound Identification and Properties
This compound is a form of D-glucose where the carbon atoms at the C1 and C6 positions have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling allows researchers to trace the path of glucose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference / Note |
| Chemical Formula | ¹³C₂C₄H₁₂O₆ | |
| Molecular Weight | 182.14 g/mol | |
| CAS Number | 287100-67-8 | |
| Appearance | White powder/solid | |
| Melting Point | 150-152 °C | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% | |
| Solubility | Soluble in water | |
| Storage Temperature | Room Temperature. Keep in a dry, cool, and well-ventilated place. | |
| Hazard Classification | Not classified as a hazardous substance. | |
| Flash Point | Not applicable |
Safety and Hazard Assessment
This compound is chemically identical to naturally occurring D-glucose in its biological and chemical reactivity and is not considered hazardous. However, as with any chemical, it should be handled with care in a laboratory setting. The primary risk is associated with the handling of fine powders, which can be inhaled.
-
Health Hazards: Inhalation of dust may cause mild respiratory irritation. Extremely large oral doses are unlikely in a lab setting but could lead to gastrointestinal disturbances. The substance is not known to be carcinogenic, mutagenic, or a skin sensitizer.
-
Fire and Explosion Hazards: The product is not flammable and does not present an explosion hazard under normal conditions. However, like many organic powders, it may be combustible and capable of creating a dust explosion if dispersed in the air in sufficient quantity and ignited.
-
Reactivity: The compound is stable under normal conditions. It is incompatible with strong oxidizing agents, strong acids, and halogenated agents.
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: When weighing or transferring the powder, work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is the preferred engineering control to prevent inhalation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required at all times in areas where chemicals are handled to protect against accidental splashes or dust.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and wash hands thoroughly after handling the material, even after wearing gloves.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing. Ensure shoes are closed-toe.
-
Respiratory Protection: If engineering controls like a fume hood are not available and dust may be generated, a NIOSH-approved N95 respirator is recommended.
General Hygiene and Housekeeping:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Keep the work area clean and tidy to prevent accidental spills.
-
Label all containers clearly.
-
Wash hands thoroughly after completing work and before leaving the lab.
Experimental Protocols
This compound is a critical tracer for metabolic flux analysis (MFA) in cell culture. The following is a generalized protocol for its use in tracing studies with cultured mammalian cells.
Objective: To trace the metabolic fate of glucose through central carbon metabolism.
Materials:
-
This compound
-
Cultured mammalian cells (e.g., A549, CHO cells)
-
Glucose-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, ice-cold)
-
Cell culture plates, flasks, and incubators
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Media Preparation: Prepare a "labeling medium" by dissolving this compound in glucose-free culture medium to the desired final concentration (e.g., 25 mM). Ensure the medium is otherwise identical to the standard growth medium.
-
Cell Seeding: Plate cells and grow them to the desired confluency (typically semi-confluent) in their standard growth medium.
-
Tracer Introduction:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Add the prepared ¹³C-glucose labeling medium to the cells.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a predetermined period. This time should be optimized to allow metabolites to reach isotopic steady-state, which can range from hours to a full cell cycle depending on the pathway of interest.
-
Metabolite Extraction:
-
To quench metabolism, place the culture plate on dry ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS to remove extracellular label.
-
Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells into the solvent and collect the cell lysate in a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by mass spectrometry or NMR to determine the isotopic enrichment in downstream metabolites.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a stable isotope tracing experiment using this compound.
Metabolic Pathway Diagram: Glycolysis
This diagram shows the entry of this compound into the glycolytic pathway and the position of the ¹³C labels in key downstream metabolites. The labeled carbons are highlighted.
Storage and Disposal
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. The recommended storage temperature is room temperature. Protect from moisture and direct sunlight.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be collected in labeled containers and handled by trained personnel or a licensed disposal company. Do not dispose of down the drain unless permitted by local authorities.
References
D-Glucose-1,6-13C2 in Metabolic Research: A Technical Guide
Introduction
Stable isotope tracers are indispensable tools in metabolic research, enabling the precise tracking of atoms through complex biochemical networks. By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, researchers can elucidate metabolic fluxes, identify pathway contributions, and understand cellular responses to various stimuli. Among these tracers, D-Glucose labeled with Carbon-13 (¹³C) is fundamental for interrogating central carbon metabolism. This guide focuses on the specific advantages and applications of D-Glucose-1,6-¹³C₂, a positional isotopologue that offers unique benefits for dissecting the intricate interplay between glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. Its strategic labeling at the first and sixth carbon positions provides a powerful method for resolving complex metabolic questions in fields ranging from oncology to neurobiology.
Core Advantages of D-Glucose-1,6-¹³C₂
The primary advantage of D-Glucose-1,6-¹³C₂ lies in the distinct metabolic fates of its labeled carbons. This differential processing allows for the simultaneous assessment of multiple key pathways originating from glucose.
-
Dissecting Glycolysis vs. the Pentose Phosphate Pathway (PPP) : This is the most significant advantage of the 1,6-¹³C₂ labeling pattern.
-
In glycolysis , the glucose backbone remains intact, resulting in the formation of [3-¹³C]pyruvate from the C6 label and [1-¹³C]pyruvate from the C1 label.
-
In the oxidative PPP , the C1 carbon is removed as CO₂ during the conversion of glucose-6-phosphate to ribulose-5-phosphate.[1] Consequently, only the ¹³C label from the C6 position proceeds through the non-oxidative PPP to re-enter the glycolytic pathway. This clear distinction in the fate of the C1 label allows for a more accurate estimation of the flux through the oxidative PPP.
-
-
Tracing TCA Cycle Entry and Activity : The [3-¹³C]pyruvate generated from the C6 label of glucose can enter the TCA cycle.
-
Via Pyruvate Dehydrogenase (PDH) , it forms [2-¹³C]acetyl-CoA, leading to M+1 labeled citrate in the first turn of the cycle.
-
Via Pyruvate Carboxylase (PC) , it forms [3-¹³C]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. By analyzing the isotopologue distribution of TCA cycle intermediates like citrate and glutamate, researchers can quantify the relative contributions of these two entry points.[2]
-
-
Simplified Spectral Analysis : Compared to uniformly labeled [U-¹³C₆]glucose, which generates complex clusters of isotopologues, D-Glucose-1,6-¹³C₂ produces simpler and more easily interpretable mass spectra and NMR signals.[3] This simplifies data analysis and can improve the precision of flux calculations, particularly when using ¹H-[¹³C] NMR spectroscopy to dynamically assess metabolic fluxes in vivo.[2]
-
Complementary to Other Tracers : Using D-Glucose-1,6-¹³C₂ in combination with other tracers, such as ¹³C-labeled glutamine, provides a more holistic view of cellular metabolism. This dual-tracer approach can elucidate the interplay between glucose and glutamine metabolism, which is crucial in many physiological and pathological states, particularly in cancer.
Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing ¹³C-glucose tracers to highlight the type of information that can be obtained.
Table 1: Comparison of Glucose Isotopomers for Pathway Analysis
| Tracer | Primary Advantage | Key Downstream Labeled Metabolites | Typical Application | Reference |
| D-Glucose-1,6-¹³C₂ | Differentiates Glycolysis from oxidative PPP; simpler spectral analysis. | [3-¹³C]Lactate, [4-¹³C]Glutamate, ¹³CO₂ | In vivo neuroenergetics, assessing PPP flux. | [3] |
| [1,2-¹³C₂]Glucose | Excellent for resolving PPP and glycolysis flux. | m+1 and m+2 lactate, ribose isotopomers. | High-resolution metabolic flux analysis (MFA) in cultured cells. | |
| [U-¹³C₆]Glucose | General labeling of all downstream metabolites. | Fully labeled (M+n) glycolytic and TCA intermediates. | Steady-state metabolomics, identifying all glucose-derived carbons. | |
| [1-¹³C]Glucose | Specifically measures oxidative PPP flux via ¹³CO₂ loss. | ¹³CO₂, [5-¹³C]Ribose | Classic method for determining relative PPP activity. |
Table 2: Example Fractional Enrichment Data in Metabolic Tissues
| Metabolite | Tissue/Cell Type | Tracer | Fractional Enrichment (%) | Key Finding | Reference |
| [4-¹³C]Glutamate | Mouse Hippocampus | [1,6-¹³C₂]Glucose | ~15% at 60 min | Quantification of TCA cycle rate in a specific brain region. | |
| [4-¹³C]Glutamate | Mouse Hypothalamus | [1,6-¹³C₂]Glucose | ~20% at 60 min | Revealed higher metabolic rates in the hypothalamus compared to the hippocampus. | |
| m+2 Lactate | Hep G2 Cells | [1,2-¹³C₂]Glucose | 10% | Demonstrates significant glycolytic activity. | |
| m+1 Lactate | Hep G2 Cells | [1,2-¹³C₂]Glucose | 1.9% | Indicates contribution from the pentose phosphate pathway. |
Experimental Protocols & Methodologies
The successful application of D-Glucose-1,6-¹³C₂ requires meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro tracing studies.
In Vivo Isotope Tracing with D-Glucose-1,6-¹³C₂
This protocol is adapted for mouse studies to assess in vivo tissue metabolism.
-
Animal Preparation :
-
Acclimate animals to the experimental conditions.
-
For studies of glucose metabolism, fast mice for 12-16 hours to achieve a basal metabolic state and higher fractional enrichment of the tracer in plasma.
-
Anesthetize the animal and maintain body temperature on a warming pad.
-
-
Tracer Infusion :
-
Prepare a sterile solution of D-Glucose-1,6-¹³C₂ in saline.
-
Administer the tracer via intravenous (IV) infusion, often through a tail-vein catheter.
-
The infusion typically involves a priming bolus dose to rapidly achieve isotopic steady state, followed by a constant infusion for a defined period (e.g., 90-120 minutes).
-
-
Sample Collection :
-
Collect blood samples periodically (e.g., every 30 minutes) to monitor plasma glucose enrichment.
-
At the end of the infusion period, euthanize the animal and rapidly excise tissues of interest.
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent post-mortem metabolic changes.
-
-
Metabolite Extraction :
-
Grind the frozen tissue into a fine powder under liquid nitrogen.
-
Extract polar metabolites using a cold solvent mixture, typically 80% methanol / 20% water, kept at -80°C.
-
Vortex the samples and centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis by LC-MS or NMR :
-
Dry the metabolite extract under vacuum.
-
Reconstitute the sample in a suitable solvent for either LC-MS or NMR analysis.
-
For LC-MS : Use a high-resolution mass spectrometer to measure the mass isotopologue distributions (MIDs) of key metabolites (e.g., lactate, citrate, malate, glutamate).
-
For NMR : Acquire ¹H-[¹³C] spectra to determine the positional enrichment and concentration of metabolites like glutamate and lactate.
-
In Vitro Isotope Tracing in Cultured Cells
-
Cell Culture :
-
Culture cells to the desired confluency in standard growth medium.
-
Ensure cells are in a logarithmic growth phase for consistent metabolic activity.
-
-
Tracer Incubation :
-
Prepare a labeling medium by replacing the standard glucose with D-Glucose-1,6-¹³C₂ at the same concentration.
-
Remove the standard medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest. For central carbon metabolism, isotopic steady state is often reached within hours.
-
-
Metabolite Extraction :
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer with ice-cold saline to remove extracellular metabolites.
-
Immediately add ice-cold 80% methanol to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Proceed with centrifugation and supernatant collection as described in the in vivo protocol.
-
-
Analysis :
-
Analyze the extracted metabolites by GC-MS, LC-MS, or NMR to determine the extent and pattern of ¹³C incorporation into downstream metabolites.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic fate of D-Glucose-1,6-¹³C₂ and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: D-Glucose-1,6-¹³C₂ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-1,6-¹³C₂, a stable isotope-labeled glucose variant crucial for metabolic research. This document details its chemical properties, its application in metabolic flux analysis, experimental considerations, and data visualization, tailored for professionals in the life sciences and drug development.
Core Properties of D-Glucose-1,6-¹³C₂
D-Glucose-1,6-¹³C₂ is a form of D-glucose where the carbon atoms at the first and sixth positions are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive labeling allows for the precise tracing of glucose metabolism in living systems.
| Property | Value | Source |
| CAS Number | 287100-67-8 | [1] |
| Molecular Formula | (¹³C)₂C₄H₁₂O₆ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
Applications in Metabolic Research
D-Glucose-1,6-¹³C₂ is a powerful tool in Metabolic Flux Analysis (MFA) , a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of the ¹³C labels into downstream metabolites, researchers can elucidate the activity of key metabolic pathways.
The strategic placement of the ¹³C labels at the C1 and C6 positions is particularly advantageous for dissecting the relative contributions of Glycolysis and the Pentose Phosphate Pathway (PPP) . This is because the C1 carbon of glucose is lost as CO₂ in the oxidative branch of the PPP, while the C6 carbon is retained. In contrast, both carbons are conserved through glycolysis to pyruvate. This differential fate allows for the calculation of the flux through these interconnected pathways.
Experimental Protocol: Metabolic Flux Analysis using D-Glucose-1,6-¹³C₂
While a universally standardized protocol does not exist, the following outlines a general experimental workflow for conducting a ¹³C metabolic flux analysis study in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins. This protocol is based on methodologies described in the literature for ¹³C-labeled glucose tracers.
1. Cell Culture and Media Preparation:
-
Culture cells of interest (e.g., CHO cell line) in a suitable culture medium to the desired cell density and growth phase.
-
On the day of the experiment, switch the cells to a custom medium that is identical to the standard medium but with unlabeled glucose replaced by D-Glucose-1,6-¹³C₂ at a known concentration.
2. Isotope Labeling:
-
Incubate the cells in the ¹³C-labeled medium for a predetermined period. The duration should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for upper glycolytic intermediates to several hours for TCA cycle intermediates and amino acids.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
4. Analytical Detection:
-
Analyze the isotopic enrichment in downstream metabolites using analytical techniques such as:
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the mass isotopomer distributions (MIDs) of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the position of the ¹³C label within the metabolite, which is crucial for resolving complex metabolic pathways.
-
5. Data Analysis and Flux Calculation:
-
The measured MIDs are then used in computational models to calculate the intracellular metabolic fluxes. This typically involves using software designed for ¹³C-MFA.
Quantitative Data Presentation
The primary quantitative data obtained from ¹³C-MFA studies are the metabolic flux rates, which are typically expressed as a rate per unit of cell mass or cell number per unit of time (e.g., nmol/10⁶ cells/h). The following table provides typical ranges for key metabolic fluxes in proliferating cancer cells, which can be determined using ¹³C-labeled glucose tracers.
| Metabolic Flux | Typical Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100 - 400 |
| Lactate Secretion | 200 - 700 |
| Glutamine Uptake | 30 - 100 |
Signaling Pathways and Experimental Workflows
Metabolic Fate of D-Glucose-1,6-¹³C₂ in Central Carbon Metabolism
The following diagram illustrates the path of the ¹³C labels from D-Glucose-1,6-¹³C₂ through glycolysis and the pentose phosphate pathway.
Caption: Fate of ¹³C labels from D-Glucose-1,6-¹³C₂ in Glycolysis and the PPP.
General Experimental Workflow for ¹³C-MFA
The logical flow of a typical metabolic flux analysis experiment is depicted below.
Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.
References
A Technical Guide to Natural Abundance Correction in D-Glucose-1,6-¹³C₂ Metabolic Tracing Experiments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theory and practical application of natural abundance correction in stable isotope tracing studies utilizing D-Glucose-1,6-¹³C₂. Accurate correction for the natural abundance of stable isotopes is a critical step in metabolic flux analysis (MFA) to distinguish between experimentally introduced labels and naturally present isotopes, ensuring the precise quantification of metabolic pathway activities.[1]
Introduction to Stable Isotope Tracing and Natural Abundance
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify the rates (fluxes) of intracellular reactions.[2][3] By introducing a substrate enriched with a stable isotope, such as ¹³C, researchers can track the fate of its atoms as they are incorporated into downstream metabolites. D-Glucose-1,6-¹³C₂ is a specifically labeled glucose molecule used to probe the activity of glycolysis and the pentose phosphate pathway (PPP).[4][5]
A key challenge in interpreting the data from such experiments is the presence of naturally occurring stable isotopes. Carbon, for instance, exists primarily as ¹²C, but also as the heavier isotope ¹³C at a natural abundance of approximately 1.1%. This means that even in the absence of a labeled tracer, a certain fraction of any given metabolite will contain one or more ¹³C atoms. Failure to correct for this natural abundance can lead to significant overestimation of label incorporation and inaccurate flux calculations.
The Theory Behind Natural Abundance Correction
The raw data from a mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis of a sample from a ¹³C labeling experiment provides a mass isotopomer distribution (MID). A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all ¹³C) isotopologues.
The measured MID is a combination of the isotopic enrichment from the ¹³C-labeled tracer and the natural abundance of ¹³C and other elements (e.g., ¹⁷O, ¹⁸O, ¹⁵N). Natural abundance correction is a mathematical procedure to deconvolute these two contributions, yielding the true fractional enrichment from the tracer.
This correction is typically performed using a matrix-based approach. A correction matrix is constructed that accounts for the natural isotopic abundances of all elements in the metabolite and any derivatizing agents used for analysis. This matrix is then used to mathematically transform the measured MID into the corrected MID, which reflects only the incorporation of the ¹³C label from the experimental tracer.
Quantitative Data for Natural Abundance Correction
Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting the metabolites of interest.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.9885 |
| ²H (D) | 0.0115 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| ²⁸Si | 92.223 |
| ²⁹Si | 4.685 |
| ³⁰Si | 3.092 |
Table 1: Natural abundances of common isotopes in biological and derivatization agents. Silicon (Si) is included as it is a component of common derivatizing agents used in GC-MS analysis.
To illustrate the effect of natural abundance correction, consider a hypothetical measurement of the mass isotopomer distribution for pyruvate (C₃H₄O₃) in a D-Glucose-1,6-¹³C₂ tracing experiment.
| Mass Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |
| M+0 | 25.0 | 27.5 |
| M+1 | 45.0 | 44.5 |
| M+2 | 28.0 | 28.0 |
| M+3 | 2.0 | 0.0 |
Table 2: A representative example of a measured versus a corrected Mass Isotopomer Distribution (MID) for pyruvate. The corrected data reveals the true incorporation of the ¹³C label from the D-Glucose-1,6-¹³C₂ tracer, showing a significant M+2 peak as expected from glycolysis.
Experimental Protocols
A successful D-Glucose-1,6-¹³C₂ tracing experiment requires meticulous attention to detail in cell culture, metabolite extraction, and analytical measurement. The following protocols provide a general framework that should be optimized for specific cell types and experimental goals.
Cell Culture and ¹³C Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: One hour before introducing the tracer, replace the standard culture medium with fresh medium. For experiments, use a custom medium where standard glucose is replaced with D-Glucose-1,6-¹³C₂. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.
-
Tracer Introduction: At the start of the labeling period, remove the pre-incubation medium, wash the cells once with glucose-free medium, and then add the D-Glucose-1,6-¹³C₂-containing medium. The duration of labeling will depend on the metabolic rates of the pathways being investigated and should be determined empirically.
Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample preparation.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol:water mixture, to the culture plate on dry ice.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Phase Separation (for polar and non-polar metabolites):
-
Add a volume of ice-cold chloroform to the cell lysate to achieve a final solvent ratio of approximately 1:1:1 methanol:water:chloroform.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to separate the phases.
-
The upper aqueous layer contains polar metabolites (including intermediates of glycolysis and the PPP), while the lower organic layer contains non-polar metabolites (lipids).
-
-
Drying: Dry the collected aqueous and organic fractions separately using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried extracts at -80°C until analysis.
GC-MS Analysis for ¹³C-Labeled Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for measuring the MIDs of central carbon metabolites.
-
Derivatization: Re-suspend the dried polar metabolite extracts in a derivatization agent. A common method is a two-step derivatization, first with methoxyamine hydrochloride in pyridine to protect carbonyl groups, followed by silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase volatility.
-
GC-MS Method:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5MS).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Develop a temperature gradient to separate the metabolites of interest.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to capture the entire mass spectrum of each eluting metabolite, which is necessary to determine the full MID.
-
NMR Spectroscopy for ¹³C Isotopomer Analysis
Nuclear magnetic resonance (NMR) spectroscopy provides complementary information on the positional distribution of ¹³C atoms within a molecule.
-
Sample Preparation: Re-suspend the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Acquisition:
-
Acquire one-dimensional (1D) ¹³C and ¹H spectra. ¹³C NMR offers greater chemical shift dispersion, which can help resolve overlapping peaks.
-
Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy), can be employed to determine the specific positions of ¹³C labels within the carbon skeleton of metabolites.
-
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams are provided to illustrate key experimental and logical flows.
Caption: Experimental workflow for ¹³C metabolic tracing experiments.
Caption: Logical flow of natural abundance correction.
Caption: Tracing of D-Glucose-1,6-¹³C₂ through glycolysis and the PPP.
Conclusion
Natural abundance correction is an indispensable step in D-Glucose-1,6-¹³C₂ stable isotope tracing experiments. By carefully applying the principles and protocols outlined in this guide, researchers can obtain accurate and reliable data on metabolic fluxes, leading to a deeper understanding of cellular physiology in health and disease. The use of appropriate correction methods, combined with robust experimental design and high-quality analytical measurements, is paramount for the successful application of this powerful technique in scientific research and drug development.
References
- 1. 13C-glucose labeling, gas and liquid chromatography-mass spectrometry [bio-protocol.org]
- 2. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]
Methodological & Application
Application Notes and Protocols for D-Glucose-1,6-13C2 Labeling in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like D-Glucose-1,6-13C2 is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cultured cells. By replacing naturally abundant ¹²C atoms with ¹³C at specific positions, researchers can track the journey of glucose-derived carbons through central carbon metabolism. This compound is a particularly useful tracer for distinguishing between glycolysis and the pentose phosphate pathway (PPP), as the C1 and C6 carbons have distinct fates in these pathways. These application notes provide a detailed protocol for utilizing this compound in cultured cells, from initial cell culture to final metabolite analysis, to enable robust and reproducible metabolic flux analysis.
Principle of this compound Tracing
D-Glucose labeled with ¹³C at the C1 and C6 positions allows for the deconvolution of key metabolic pathways. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules, with the C1 and C6 carbons of glucose becoming the methyl carbons of pyruvate. In contrast, the oxidative arm of the pentose phosphate pathway decarboxylates the C1 position of glucose-6-phosphate, releasing it as ¹³CO₂. This differential fate of the C1 and C6 carbons provides a means to assess the relative activities of these pathways. Subsequent entry of ¹³C-labeled pyruvate into the tricarboxylic acid (TCA) cycle further labels downstream metabolites, providing a comprehensive view of central carbon metabolism.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for this compound labeling experiments in cultured cells. These values are illustrative and may require optimization for specific cell lines and experimental conditions.
Table 1: Typical Experimental Parameters
| Parameter | Typical Range | Notes |
| Cell Density at Labeling | 70-90% confluency | Ensures active metabolism and sufficient material for analysis. |
| This compound Concentration | 5 - 25 mM | Should be similar to the glucose concentration in standard culture medium. |
| Labeling Duration | 15 minutes - 24 hours | Short time points capture initial labeling kinetics, while longer time points approach isotopic steady state.[1] |
| Quenching Solution | 80:20 Methanol:Water at -80°C | Rapidly arrests metabolic activity to preserve the in vivo metabolic state.[1] |
| Number of Cells | 1 - 10 million cells per sample | Dependent on the sensitivity of the analytical instrumentation. |
Table 2: Example Isotopic Enrichment in Key Metabolites
| Metabolite | Expected ¹³C Labeling Pattern | Typical Isotopic Enrichment (% at steady state) | Pathway Indicated |
| Lactate (M+1) | ¹³C at the methyl carbon | > 90% | Glycolysis |
| Citrate (M+2) | ¹³C from acetyl-CoA | 50 - 80% | TCA Cycle Activity |
| Glutamate (M+2) | ¹³C from α-ketoglutarate | 40 - 70% | TCA Cycle Activity |
| Ribose-5-phosphate (M+1) | ¹³C from the C5 position | 10 - 40% | Pentose Phosphate Pathway |
Experimental Protocols
This section provides a detailed methodology for performing a this compound labeling experiment in adherent cultured cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment. Culture cells in their standard growth medium.
-
Preparation of Labeling Medium: Prepare a glucose-free version of the cell culture medium. Supplement this medium with this compound to the desired final concentration (e.g., 10 mM). Sterile filter the labeling medium using a 0.22 µm filter.[2] Pre-warm the labeling medium to 37°C.
-
Medium Exchange: On the day of the experiment, aspirate the standard growth medium from the cells.
-
Washing: Gently wash the cell monolayer once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
-
Labeling: Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
Protocol 2: Metabolite Quenching and Extraction
-
Preparation of Quenching Solution: Prepare an 80:20 (v/v) solution of methanol and water and pre-chill it to -80°C.[1]
-
Quenching: After the labeling period, rapidly aspirate the labeling medium. Immediately add the ice-cold quenching solution to the cells to arrest all enzymatic activity.
-
Cell Scraping: Place the plate on dry ice and use a cell scraper to detach the cells in the quenching solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Add a volume of ice-cold water to the tube to achieve a final methanol:water ratio of approximately 50:50. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.[1]
Protocol 3: Sample Analysis by LC-MS
-
Sample Preparation: Depending on the LC-MS method, the extracted metabolites may require further dilution with an appropriate solvent.
-
Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue of a given metabolite. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling in cultured cells.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
Application Notes and Protocols for Tracking D-Glucose-1,6-13C2 Fate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for tracing the metabolic fate of D-Glucose-1,6-13C2. This stable isotope tracer is a powerful tool for elucidating metabolic pathways, quantifying flux through key biochemical routes, and understanding cellular metabolism in various physiological and pathological states.
Introduction to this compound Metabolic Tracing
This compound is a glucose molecule specifically labeled with the heavy isotope of carbon (¹³C) at the first and sixth carbon positions. When introduced into biological systems, this tracer is metabolized alongside unlabeled glucose. The distinct labeling pattern allows for the precise tracking of the carbon backbone of glucose as it is processed through central carbon metabolism.
Key applications include:
-
Glycolysis and Gluconeogenesis: Tracing the cleavage of the six-carbon glucose into three-carbon intermediates like pyruvate and lactate.
-
Pentose Phosphate Pathway (PPP): Assessing the activity of the PPP by observing the scrambling of the ¹³C labels. The C1 label is lost as ¹³CO2 in the oxidative phase, providing a direct measure of this pathway's flux.
-
TCA Cycle: Following the entry of labeled acetyl-CoA (derived from pyruvate) into the tricarboxylic acid cycle and the subsequent labeling of TCA cycle intermediates and associated amino acids like glutamate and aspartate.
NMR spectroscopy, with its ability to resolve signals from specific carbon positions, is an ideal analytical technique for detecting and quantifying the incorporation of ¹³C from this compound into downstream metabolites. Both one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) heteronuclear correlation techniques like ¹H-¹³C HSQC, are employed to achieve this.
Metabolic Fate of this compound
The journey of the ¹³C labels from this compound through the primary metabolic pathways is predictable and provides valuable insights into cellular function.
Glycolysis
In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate molecules. The C1 and C6 of glucose become the methyl carbon (C3) of pyruvate. Therefore, glycolysis of this compound will produce two molecules of [3-¹³C]pyruvate. This, in turn, can be converted to [3-¹³C]lactate or [3-¹³C]alanine.
Pentose Phosphate Pathway (PPP)
The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position. When this compound is the substrate, this results in the loss of the ¹³C label from the C1 position as ¹³CO2. The remaining five-carbon sugar retains the ¹³C label at what was originally the C6 position of glucose. Subsequent rearrangements in the non-oxidative PPP can lead to the formation of various labeled sugars and glycolytic intermediates, providing a more complex labeling pattern that can be used to dissect the relative activities of different branches of the pathway.
TCA Cycle
[3-¹³C]pyruvate enters the mitochondria and is decarboxylated by pyruvate dehydrogenase to form [2-¹³C]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C label will then be incorporated into various positions of the TCA cycle intermediates. For example, after the first turn of the cycle, the label will appear in the C4 position of glutamate and glutamine. Subsequent turns of the cycle will lead to further scrambling of the label.[1]
Experimental Workflow and Protocols
A typical workflow for a this compound tracing experiment involves cell culture and labeling, metabolite extraction, and NMR sample preparation and analysis.
Caption: General experimental workflow for this compound tracing.
Protocol 1: Cell Culture and Isotope Labeling[2]
This protocol is designed for adherent mammalian cells.
Materials:
-
Adherent cell line of interest
-
Complete growth medium
-
Glucose-free growth medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (≥99 atom % ¹³C)
-
Unlabeled D-Glucose
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 80-90% confluency at the time of labeling. Culture overnight in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium. Use glucose-free medium supplemented with 10% dFBS and the desired concentration of this compound (e.g., 10 mM). Prepare a control medium with an equivalent concentration of unlabeled D-glucose.
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
-
Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the metabolic pathways of interest and the cell type, but a time course of 1, 4, 8, and 24 hours is a good starting point.[2]
Protocol 2: Metabolite Extraction[2]
This protocol is for quenching metabolism and extracting polar metabolites.
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Dry ice
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL), pre-chilled
Procedure:
-
Metabolic Quenching:
-
Remove the 6-well plates from the incubator and immediately place them on a bed of dry ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate the plates on dry ice for 15 minutes.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
D2O with a known concentration of an internal standard (e.g., DSS or TSP)
-
pH meter or pH strips
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of D2O containing the internal standard (e.g., 600 µL).
-
pH Adjustment: Adjust the pH of the sample to a neutral range (e.g., pH 7.0 ± 0.2) using small volumes of dilute HCl or NaOH in D2O. This is crucial for consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra to identify and quantify major metabolites.
-
Acquire 1D ¹³C NMR spectra with proton decoupling to observe the incorporation of the ¹³C label.
-
For more detailed analysis and to resolve overlapping signals, acquire 2D ¹H-¹³C HSQC spectra. This technique provides a correlation between each proton and its directly attached carbon, offering high resolution and sensitivity.[3]
-
Data Presentation and Analysis
Quantitative data from NMR experiments can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative ¹³C Enrichment in Key Metabolites after Incubation with D-Glucose-1,6-¹³C₂
| Metabolite | Carbon Position | Expected ¹³C Enrichment (%) - Condition A | Expected ¹³C Enrichment (%) - Condition B | Primary Pathway |
| Lactate | C3 | 45 | 60 | Glycolysis |
| Alanine | C3 | 30 | 40 | Glycolysis/Transamination |
| Glutamate | C4 | 25 | 35 | TCA Cycle (1st turn) |
| Glutamate | C2, C3 | 10 | 15 | TCA Cycle (>1st turn) |
| Aspartate | C2, C3 | 15 | 20 | TCA Cycle |
Note: The values in this table are for illustrative purposes and will vary depending on the cell line, incubation time, and experimental conditions.
Data Analysis:
-
1D ¹H NMR: The relative integrals of the ¹³C satellites and the central ¹²C peak of a given proton resonance can be used to calculate the percent ¹³C enrichment at the attached carbon.
-
1D ¹³C NMR: The integral of a specific carbon resonance provides a direct measure of the amount of that ¹³C-labeled metabolite.
-
2D ¹H-¹³C HSQC: The volume of the cross-peaks can be used for relative quantification of the labeled metabolites.
Visualization of Metabolic Pathways
Graphviz diagrams can be used to visualize the flow of the ¹³C labels through metabolic pathways.
Caption: Fate of ¹³C from this compound in major metabolic pathways.
Conclusion
NMR spectroscopy, in combination with this compound, offers a robust and quantitative method for investigating cellular metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute metabolic flux experiments, ultimately leading to a deeper understanding of the intricate network of biochemical reactions that sustain life and contribute to disease.
References
- 1. Metabolism of [1,6-13C]glucose in the cerebellum of 18-day old rats: Comparison with cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pentose Phosphate Pathway with D-Glucose-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Glucose-1,6-¹³C₂ to study the pentose phosphate pathway (PPP). This document outlines the principles of using this stable isotope tracer, detailed experimental protocols, data interpretation guidelines, and the necessary visualizations to understand the metabolic fate of the labeled glucose.
Introduction
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is responsible for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide biosynthesis, such as ribose-5-phosphate. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation in drug development and biomedical research.
Stable isotope tracers, such as D-Glucose-1,6-¹³C₂, are powerful tools for elucidating the activity of metabolic pathways. By tracing the incorporation of the ¹³C labels into downstream metabolites, researchers can quantify the flux through different pathways.
Principle of D-Glucose-1,6-¹³C₂ Tracing for PPP Flux Analysis
When cells are cultured in the presence of D-Glucose-1,6-¹³C₂, the ¹³C atoms on the first and sixth carbons of glucose are incorporated into various metabolites. The differential fate of these two labeled carbons in glycolysis versus the PPP allows for the estimation of pathway flux.
-
In Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C1 and C6 of glucose become the C3 of the two resulting pyruvate molecules. Thus, glycolysis of D-Glucose-1,6-¹³C₂ will produce two molecules of singly labeled (M+1) lactate.
-
In the Oxidative PPP: The first step of the oxidative PPP involves the decarboxylation of glucose-6-phosphate at the C1 position, releasing it as ¹³CO₂.[1] The remaining five carbons, including the ¹³C at the original C6 position, then proceed through the pathway. The intermediates of the non-oxidative PPP can re-enter glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. This means that only the ¹³C from the C6 position of glucose will be incorporated into lactate, also producing singly labeled (M+1) lactate.
Key Consideration: Based on the analysis of lactate alone, D-Glucose-1,6-¹³C₂ does not allow for a straightforward distinction between glycolysis and the PPP, as both pathways ultimately produce singly labeled lactate. To overcome this limitation, it is crucial to also analyze the labeling pattern of a direct product of the PPP, such as ribose-5-phosphate, which can be obtained from the hydrolysis of RNA.[2] Ribose-5-phosphate will be singly labeled (M+1) if it is synthesized through the PPP from D-Glucose-1,6-¹³C₂, as the C1 label is lost.
Experimental Protocols
This section provides detailed protocols for a typical metabolic flux analysis experiment using D-Glucose-1,6-¹³C₂.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates and allow them to reach approximately 80% confluency. For suspension cells, seed at a density that allows for logarithmic growth during the labeling period.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI-1640 with D-Glucose-1,6-¹³C₂ at a final concentration of 10 mM (or the physiological concentration relevant to your model). Also, add other necessary supplements such as dialyzed fetal bovine serum (to minimize interference from unlabeled glucose) and glutamine.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to achieve isotopic steady state. The optimal time should be determined empirically for the specific cell line and experimental conditions.[3]
-
Protocol 2: Metabolite Extraction
Rapidly quenching metabolic activity is critical for accurate results.[2]
-
Quenching:
-
Place the cell culture plates on a bed of dry ice to rapidly cool and quench metabolic activity.
-
Aspirate the labeling medium.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Store the extracts at -80°C until analysis.
-
Protocol 3: GC-MS Analysis of Lactate and Ribose
Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing the mass isotopomer distribution of metabolites.
-
Sample Derivatization:
-
Dry the metabolite extracts under a stream of nitrogen gas.
-
Derivatize the dried samples to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to acquire the mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized lactate and ribose based on their retention times and mass spectra.
-
Determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) by integrating the peak areas for the corresponding m/z values.
-
Correct the raw data for the natural abundance of ¹³C.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Lactate
| Mass Isotopomer | Control Condition (%) | Treated Condition (%) | Interpretation |
| M+0 (Unlabeled) | 5.0 ± 0.5 | 10.0 ± 0.8 | Represents the fraction of the pool from unlabeled sources. |
| M+1 (Singly Labeled) | 94.5 ± 0.6 | 89.2 ± 0.9 | Represents the fraction of the pool derived from D-Glucose-1,6-¹³C₂ via glycolysis and/or PPP. |
| M+2 (Doubly Labeled) | 0.5 ± 0.1 | 0.8 ± 0.2 | Expected to be minimal with this tracer. |
Table 2: Illustrative Mass Isotopomer Distribution (MID) of Ribose from RNA
| Mass Isotopomer | Control Condition (%) | Treated Condition (%) | Interpretation |
| M+0 (Unlabeled) | 10.0 ± 1.2 | 5.0 ± 0.9 | Represents ribose synthesized from unlabeled sources. |
| M+1 (Singly Labeled) | 88.0 ± 1.5 | 93.5 ± 1.1 | Represents ribose synthesized via the PPP from D-Glucose-1,6-¹³C₂. An increase suggests higher PPP flux. |
| M+2 (Doubly Labeled) | 2.0 ± 0.3 | 1.5 ± 0.2 | Not expected to be a major isotopomer from this tracer via the PPP. |
Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key pathways and workflows.
Metabolic Pathway of D-Glucose-1,6-¹³C₂
Caption: Metabolic fate of D-Glucose-1,6-¹³C₂ in glycolysis and the PPP.
Experimental Workflow
Caption: High-level experimental workflow for metabolic flux analysis.
Logical Relationship for Flux Interpretation
References
Quantifying Glycolysis and TCA Cycle Flux with D-Glucose-1,6-¹³C₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantitatively interrogating cellular metabolism. By tracing the fate of isotopically labeled substrates, such as D-Glucose-1,6-¹³C₂, researchers can elucidate the relative and absolute rates of metabolic pathways, providing a dynamic snapshot of cellular function. This contrasts with traditional metabolomics, which measures static metabolite levels. D-Glucose-1,6-¹³C₂ is a valuable tracer for dissecting the intricate interplay between glycolysis and the tricarboxylic acid (TCA) cycle, two fundamental pathways in cellular bioenergetics. The strategic placement of the ¹³C labels on the first and sixth carbons of glucose allows for precise tracking of carbon transitions as glucose is catabolized. This application note provides detailed protocols and data interpretation guidelines for utilizing D-Glucose-1,6-¹³C₂ to quantify glycolytic and TCA cycle fluxes, primarily through liquid chromatography-mass spectrometry (LC-MS) analysis.
Principle of D-Glucose-1,6-¹³C₂ Tracing
When cells are cultured in the presence of D-Glucose-1,6-¹³C₂, the labeled carbons are incorporated into downstream metabolites. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The ¹³C label from the C1 and C6 positions of glucose will be found on the methyl carbon (C3) of pyruvate. This M+1 labeled pyruvate can then enter the TCA cycle via two primary routes:
-
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA, which then condenses with oxaloacetate to form citrate. In this reaction, the ¹³C label from pyruvate is retained in Acetyl-CoA and subsequently incorporated into the TCA cycle intermediates. This will initially result in M+1 labeled citrate.
-
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. This process incorporates the ¹³C from pyruvate into oxaloacetate, leading to M+1 labeled oxaloacetate and subsequently M+1 labeled citrate upon condensation with unlabeled Acetyl-CoA.
By analyzing the mass isotopologue distribution (MID) of key metabolites in glycolysis and the TCA cycle, it is possible to deconvolute the relative contributions of different pathways to their production.
Key Applications
-
Quantifying Glycolytic and TCA Cycle Flux: Determine the rate of glucose catabolism and its entry into the TCA cycle.
-
Assessing Anaplerosis: Differentiate between the contributions of the PDH and PC pathways to TCA cycle activity.
-
Drug Discovery and Development: Evaluate the metabolic effects of therapeutic compounds on cancer cells or in metabolic diseases.
-
Understanding Disease Metabolism: Investigate metabolic reprogramming in various pathological states, such as cancer, neurodegenerative diseases, and diabetes.
Experimental Workflow
A typical metabolic flux experiment using D-Glucose-1,6-¹³C₂ involves several key steps, from cell culture to data analysis. A generalized workflow is presented below.
Figure 1. High-level experimental workflow for metabolic flux analysis using D-Glucose-1,6-¹³C₂.
Detailed Experimental Protocol
This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.
Materials
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free cell culture medium
-
D-Glucose-1,6-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
LC-MS grade water and acetonitrile
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge
Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.
-
Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1,6-¹³C₂ to the desired final concentration (e.g., 10 mM) and dFBS.
-
When cells reach the target confluency, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to each well.
-
Return the plates to the incubator and incubate for a time course determined by preliminary experiments to approach isotopic steady state (typically 6-24 hours).
-
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water/acetonitrile.
-
Inject the samples onto an appropriate LC column for separating polar metabolites (e.g., a HILIC column).
-
Perform mass spectrometry in negative ion mode to detect the majority of glycolytic and TCA cycle intermediates.
-
Acquire data in full scan mode to capture the full mass isotopologue distributions.
-
Data Presentation and Interpretation
The primary data obtained from the LC-MS analysis are the mass isotopologue distributions (MIDs) for key metabolites. This data can be presented in tabular format to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | Isotopologue | Condition A (% Abundance ± SD) | Condition B (% Abundance ± SD) |
| Pyruvate | M+0 | 15.2 ± 1.8 | 25.7 ± 2.1 |
| M+1 | 84.8 ± 1.8 | 74.3 ± 2.1 | |
| Citrate | M+0 | 30.5 ± 2.5 | 45.1 ± 3.0 |
| M+1 | 55.3 ± 2.8 | 40.6 ± 2.5 | |
| M+2 | 14.2 ± 1.1 | 14.3 ± 1.5 | |
| Malate | M+0 | 40.1 ± 3.1 | 55.9 ± 3.5 |
| M+1 | 48.9 ± 3.3 | 35.2 ± 2.8 | |
| M+2 | 11.0 ± 1.5 | 8.9 ± 1.1 |
Note: Data presented are for illustrative purposes only.
From the MIDs, the fractional contribution (FC) of glucose to a particular metabolite can be calculated. The FC represents the proportion of a metabolite pool that is derived from the labeled glucose tracer.
Table 2: Fractional Contribution of Glucose to Central Carbon Metabolites
| Metabolite | Condition A (FC ± SD) | Condition B (FC ± SD) |
| Pyruvate | 0.85 ± 0.02 | 0.74 ± 0.02 |
| Citrate | 0.70 ± 0.03 | 0.55 ± 0.03 |
| Malate | 0.60 ± 0.04 | 0.44 ± 0.03 |
Note: Data presented are for illustrative purposes only.
A higher fractional contribution of M+1 pyruvate indicates a greater reliance on glycolysis from the provided D-Glucose-1,6-¹³C₂. The labeling pattern of citrate and other TCA cycle intermediates provides insights into the relative activities of PDH and PC.
Signaling Pathway and Metabolic Fate
The following diagram illustrates the metabolic fate of the ¹³C labels from D-Glucose-1,6-¹³C₂ as it is metabolized through glycolysis and the TCA cycle.
Figure 2. Metabolic fate of ¹³C from D-Glucose-1,6-¹³C₂ in glycolysis and the TCA cycle.
Conclusion
The use of D-Glucose-1,6-¹³C₂ as a tracer in metabolic flux analysis provides a powerful tool for quantifying the dynamic activities of glycolysis and the TCA cycle. The detailed protocol and data interpretation guidelines presented here offer a framework for researchers to design and execute robust stable isotope tracing experiments. By carefully analyzing the mass isotopologue distributions of key metabolites, scientists can gain valuable insights into cellular metabolism in both health and disease, paving the way for new therapeutic strategies.
Application Notes and Protocols for D-Glucose-1,6-13C2 as a Tracer for Central Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using D-Glucose-1,6-13C2 as a stable isotope tracer for investigating central carbon metabolism. This document outlines the principles of its application, detailed experimental protocols, data interpretation, and visualization of metabolic pathways.
Introduction to this compound Tracing
This compound is a stable isotope-labeled glucose molecule with Carbon-13 (¹³C) incorporated at the first and sixth carbon positions. This specific labeling pattern makes it a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By tracking the incorporation of these ¹³C atoms into downstream metabolites, researchers can elucidate the activity of key pathways such as glycolysis and the pentose phosphate pathway (PPP).[3][4]
The choice of a specific isotopic tracer is critical for the precision and accuracy of flux estimations. While uniformly labeled glucose ([U-¹³C6]glucose) provides a general overview of carbon metabolism, position-specific tracers like this compound offer more detailed insights into specific reactions and pathway branch points.[3]
Key Applications
-
Quantifying Glycolytic and Pentose Phosphate Pathway Flux: The distinct labeling patterns generated from this compound allow for the deconvolution of carbon flow through glycolysis and the PPP.
-
Assessing Metabolic Phenotypes: Characterize the metabolic state of cells in various conditions, such as cancer, metabolic disorders, or in response to drug treatment.
-
Drug Discovery and Development: Evaluate the mechanism of action of drugs that target metabolic pathways and identify potential biomarkers of drug efficacy.
-
Bioprocess Optimization: Understand and engineer cellular metabolism for improved production of biopharmaceuticals or other desired products.
Experimental Workflow
A typical ¹³C metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel at a density that allows them to reach approximately 70-80% confluency at the time of metabolite extraction.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM). Add dFBS and other necessary supplements. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose and other small molecules.
-
Adaptation (Optional): For steady-state MFA, it is recommended to adapt the cells to the labeling medium for at least 24 hours to ensure isotopic equilibrium is reached.
-
Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium.
-
-
Incubation: Incubate the cells for a predetermined period. The optimal time depends on the metabolic pathways of interest and the cell doubling time. For central carbon metabolism, labeling can be observed within minutes to hours.
Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
Materials:
-
Cold quenching/extraction solution: 80% methanol in water, pre-chilled to -80°C.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add the ice-cold 80% methanol solution to the culture vessel.
-
Incubation: Place the culture vessel at -80°C for at least 15 minutes.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis of Labeled Metabolites
This is a general protocol for targeted analysis of central carbon metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.
Instrumentation and Columns:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer
-
HILIC column suitable for polar metabolite separation
LC Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.2
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to high aqueous concentration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphorylated intermediates.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Collision Energy and other parameters: Optimized for each metabolite.
SRM/MRM Transition List: A list of precursor-product ion transitions for each metabolite of interest and their expected isotopologues must be created. For a metabolite with 'n' carbon atoms derived from this compound, you would monitor for M+0, M+1, and M+2 isotopologues.
Data Presentation and Interpretation
Mass Isotopomer Distributions (MIDs)
The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for each metabolite. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with this compound.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Glucose-6-Phosphate | 5.0 | 0.5 | 94.5 |
| Fructose-6-Phosphate | 6.2 | 0.8 | 93.0 |
| Glyceraldehyde-3-Phosphate | 45.1 | 4.5 | 50.4 |
| Pyruvate | 60.3 | 35.2 | 4.5 |
| Lactate | 61.5 | 34.1 | 4.4 |
| Citrate | 75.8 | 15.3 | 8.9 |
| Ribose-5-Phosphate | 55.2 | 40.8 | 4.0 |
Note: This is illustrative data. Actual MIDs will vary depending on the cell type, experimental conditions, and labeling duration.
Metabolic Flux Calculation
The measured MIDs, along with extracellular flux rates (e.g., glucose uptake and lactate secretion), are used as inputs for computational models to estimate intracellular fluxes. Software packages such as INCA, Metran, or WUFlux are commonly used for this purpose.
Table 2: Comparison of Relative Fluxes in Different Metabolic States (Illustrative Data).
| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (Treated) |
| Glycolysis (Pyruvate Kinase) | 100 | 80 |
| Pentose Phosphate Pathway (Oxidative) | 15 | 30 |
| Pyruvate Dehydrogenase | 85 | 60 |
| Anaplerosis (Pyruvate Carboxylase) | 5 | 15 |
Note: Fluxes are often normalized to the glucose uptake rate.
Visualization of Metabolic Pathways and Carbon Transitions
The following diagrams, generated using Graphviz, illustrate the flow of the ¹³C labels from this compound through glycolysis and the pentose phosphate pathway.
Glycolysis Pathway
Pentose Phosphate Pathway (Oxidative Branch)
Conclusion
This compound is a powerful tracer for dissecting the complexities of central carbon metabolism. The detailed protocols and data interpretation guidelines provided in these application notes offer a framework for researchers to design and execute robust metabolic flux analysis experiments. The ability to quantitatively measure metabolic fluxes provides invaluable insights into cellular physiology and is a critical tool in both basic research and drug development.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using D-Glucose-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular metabolism.[1] The use of stable isotope tracers, such as D-Glucose-1,6-¹³C₂, allows for the precise tracking of carbon atoms as they are metabolized through various pathways. This information is critical for understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways.
D-Glucose-1,6-¹³C₂ is a specialized tracer where the first and sixth carbon atoms of the glucose molecule are labeled with the heavy isotope ¹³C. This specific labeling pattern is particularly useful for simultaneously probing the fluxes through glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. As the C1 carbon is lost as ¹³CO₂ in the oxidative PPP, while the C6 carbon is retained, this tracer provides a robust method to distinguish and quantify the flux through these interconnected pathways.
These application notes provide a detailed protocol for designing and conducting metabolic flux analysis experiments using D-Glucose-1,6-¹³C₂ in mammalian cell culture, from initial experimental setup to data analysis and interpretation.
Experimental Design and Workflow
A typical MFA experiment involves several key stages, from cell culture and isotope labeling to metabolite extraction, analytical measurement, and computational flux estimation. Careful planning and execution at each step are crucial for obtaining high-quality, reproducible data.
High-Level Experimental Workflow
The overall workflow for a D-Glucose-1,6-¹³C₂ metabolic flux experiment is depicted below. The process begins with cell culture, followed by the introduction of the labeled glucose. After a period of incubation to allow for the label to incorporate into downstream metabolites, the metabolism is rapidly halted, and metabolites are extracted for analysis by mass spectrometry. The resulting mass isotopomer distribution data is then used in computational models to calculate intracellular metabolic fluxes.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a ¹³C-MFA experiment with D-Glucose-1,6-¹³C₂ using adherent mammalian cells.
Materials and Reagents
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Glucose-free cell culture medium
-
D-Glucose-1,6-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cold (-80°C) 80% Methanol (HPLC grade)
-
6 M Hydrochloric acid (for protein hydrolysis)
-
Derivatization reagents (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - TBDMS)
-
Solvents for GC-MS analysis (e.g., ethyl acetate, dichloromethane)
Protocol for Cell Culture and Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of D-Glucose-1,6-¹³C₂ (typically the same concentration as glucose in the standard medium, e.g., 25 mM). Pre-warm the labeling medium to 37°C.
-
Tracer Introduction: When cells reach the desired confluency, aspirate the standard culture medium.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.
-
Labeling: Add 2 mL of the pre-warmed D-Glucose-1,6-¹³C₂ labeling medium to each well.
-
Incubation: Return the plates to the incubator for a predetermined duration to approach isotopic steady state. This time can range from a few hours to over 24 hours depending on the cell line's growth rate and the pathways of interest. For central carbon metabolism, a 24-hour incubation is often sufficient.
Protocol for Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Preparation: Prepare a dry ice/ethanol bath. Pre-chill 80% methanol to -80°C.
-
Quenching: At the end of the incubation period, remove the 6-well plates from the incubator and immediately aspirate the labeling medium.
-
Cell Lysis: Add 1 mL of ice-cold 80% methanol to each well.
-
Scraping: Place the plates on the dry ice/ethanol bath and scrape the cells into the methanol using a cell scraper.
-
Collection: Transfer the cell suspension from each well into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol for GC-MS Analysis of Amino Acids and Glycolytic Intermediates
For analysis of stable, downstream metabolites, proteinogenic amino acids are often analyzed. For a more direct view of glycolysis, intermediates can also be measured.
-
Protein Hydrolysis (for amino acid analysis):
-
To the cell pellet remaining after metabolite extraction, add 500 µL of 6 M HCl.
-
Incubate at 110°C for 24 hours to hydrolyze proteins into amino acids.
-
Dry the hydrolysate under nitrogen.
-
-
Derivatization:
-
Resuspend the dried metabolite extract or protein hydrolysate in the derivatization agent (e.g., 50 µL of TBDMS).
-
Incubate at 70°C for 1 hour to create volatile derivatives suitable for GC-MS.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the derivatized sample.
-
GC Program: Use a suitable temperature program to separate the metabolites. For example: start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 12 minutes.[2]
-
MS Detection: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for higher sensitivity of specific metabolites.
-
Data Presentation and Interpretation
The primary data obtained from the GC-MS analysis is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then used to calculate the metabolic fluxes.
Example Mass Isotopomer Distribution Data
The following table shows hypothetical MID data for key metabolites from a D-Glucose-1,6-¹³C₂ labeling experiment.
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Alanine (from Pyruvate) | M+0 | 10 | Unlabeled fraction |
| M+1 | 5 | Primarily from PPP-derived pyruvate | |
| M+2 | 85 | Primarily from glycolysis-derived pyruvate | |
| Lactate | M+0 | 8 | Unlabeled fraction |
| M+1 | 4 | Primarily from PPP-derived lactate | |
| M+2 | 88 | Primarily from glycolysis-derived lactate | |
| Citrate | M+0 | 15 | Unlabeled fraction |
| M+1 | 5 | Contribution from PPP-derived Acetyl-CoA | |
| M+2 | 70 | Major contribution from glycolysis-derived Acetyl-CoA | |
| M+3 | 10 | Contribution from anaplerotic entry of labeled pyruvate |
Quantitative Metabolic Flux Data
The MID data, along with measured uptake and secretion rates (e.g., glucose uptake, lactate secretion), are input into a metabolic model using software such as INCA or Metran to estimate the intracellular fluxes. The results are typically presented as a flux map or in a tabular format, normalized to the glucose uptake rate.
| Reaction | Flux (relative to Glucose uptake of 100) | Pathway |
| Glucose uptake | 100 | - |
| Glycolysis (Glucose -> G6P) | 100 | Glycolysis |
| Pentose Phosphate Pathway (G6P -> R5P) | 15 | PPP |
| Glycolysis (G6P -> Pyruvate) | 85 | Glycolysis |
| Pyruvate -> Lactate | 75 | Fermentation |
| Pyruvate -> Acetyl-CoA (PDH) | 20 | TCA Cycle Entry |
| Pyruvate -> Oxaloacetate (PC) | 5 | Anaplerosis |
| TCA Cycle (Citrate Synthase) | 25 | TCA Cycle |
| Glutamine -> a-Ketoglutarate | 30 | Anaplerosis |
Visualization of Metabolic Pathways and Workflows
Visualizing the metabolic pathways and experimental workflows is crucial for understanding the flow of the isotopic tracer and the overall experimental design.
Glycolysis and TCA Cycle
This diagram illustrates the central carbon metabolism pathways of glycolysis and the TCA cycle, highlighting the entry points of glucose-derived carbons.
Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a key offshoot of glycolysis. The use of D-Glucose-1,6-¹³C₂ allows for the quantification of flux through the oxidative branch of the PPP due to the release of the ¹³C label from the C1 position as ¹³CO₂.
References
Sample Preparation for D-Glucose-1,6-13C2 Based Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sample preparation in metabolomics studies utilizing D-Glucose-1,6-13C2 as a tracer. This stable isotope-labeled glucose is a powerful tool for elucidating metabolic pathways, particularly central carbon metabolism, and its dysregulation in various disease states and in response to therapeutic interventions. Adherence to proper sample preparation techniques is critical for obtaining high-quality, reproducible data for metabolic flux analysis.
Introduction
This compound is a glucose molecule where the carbon atoms at the C1 and C6 positions are replaced with the stable isotope 13C. This specific labeling pattern makes it particularly useful for tracing the flow of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of these labeled carbons into downstream metabolites, researchers can quantify the relative activities of these pathways, providing insights into cellular bioenergetics and biosynthetic processes. This information is invaluable for understanding disease metabolism, identifying drug targets, and assessing the mechanism of action of novel therapeutics.
Core Applications
-
Metabolic Flux Analysis: Quantifying the rates of metabolic reactions within a biological system.
-
Central Carbon Metabolism Studies: Elucidating the activity of glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Cancer Metabolism Research: Investigating the Warburg effect and other metabolic alterations in cancer cells.
-
Drug Development: Assessing the metabolic effects of drug candidates and identifying mechanisms of action.
Experimental Workflow
The overall workflow for a metabolomics experiment using this compound involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.
Experimental workflow for this compound metabolomics.
Experimental Protocols
Detailed methodologies for the key experimental stages are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is suitable for both adherent and suspension cell cultures.
Materials:
-
Cells of interest
-
Complete growth medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.
-
Media Preparation: The day before the experiment, replace the complete growth medium with a glucose-free medium supplemented with dFBS and other necessary components, but without glucose. This step helps to deplete intracellular glucose pools.
-
Labeling: On the day of the experiment, replace the glucose-free medium with labeling medium, which is the glucose-free medium supplemented with a known concentration of this compound (typically 5-25 mM).
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the metabolites being studied. A time-course experiment is recommended to determine the optimal labeling duration.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial to preserve the metabolic state of the cells at the time of collection. The choice of quenching method depends on whether the cells are adherent or in suspension.
For Adherent Cells:
Materials:
-
Liquid nitrogen or a dry ice/ethanol bath
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
Procedure:
-
Quenching: Quickly aspirate the labeling medium. Immediately place the culture dish on a level surface in a liquid nitrogen bath or a dry ice/ethanol slurry to flash-freeze the cells and halt metabolism.
-
Extraction: Add a pre-chilled (-80°C) 80% methanol solution to the frozen cells.
-
Scraping: Use a pre-chilled cell scraper to scrape the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
For Suspension Cells:
Materials:
-
Ice-cold saline (0.9% NaCl)
-
Centrifuge capable of reaching 4°C
-
Ice-cold 80% methanol (-80°C)
Procedure:
-
Quenching: Quickly transfer the cell suspension to a centrifuge tube and centrifuge at a low speed (e.g., 500 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.
-
Washing: Rapidly aspirate the supernatant and wash the cell pellet with ice-cold saline to remove any remaining labeling medium. Centrifuge again and discard the supernatant.
-
Extraction: Resuspend the cell pellet in pre-chilled (-80°C) 80% methanol.
Protocol 3: Sample Preparation for Mass Spectrometry
For both Adherent and Suspension Cells (after extraction):
-
Cell Lysis: Further lyse the cells in the methanol solution by vortexing vigorously and/or using a probe sonicator on ice.
-
Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 4: Derivatization for GC-MS Analysis
For the analysis of polar metabolites like sugars and organic acids by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase their volatility. A common two-step derivatization method involving methoximation followed by silylation is described below.[1][2]
Materials:
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Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
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Heating block or oven
Procedure:
-
Methoximation: Reconstitute the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes with shaking.[2] This step protects carbonyl groups and prevents the formation of multiple derivatives.[1][2]
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, increasing the volatility of the metabolites.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation
The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). This data is then used to calculate metabolic flux ratios.
Table 1: Representative Mass Isotopomer Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 5.2 | 2.1 | 92.7 | 0.0 | 0.0 | 0.0 | 0.0 |
| Fructose-6-Phosphate | 6.1 | 2.5 | 91.4 | 0.0 | 0.0 | 0.0 | 0.0 |
| 3-Phosphoglycerate | 45.3 | 5.8 | 48.9 | 0.0 | - | - | - |
| Pyruvate | 48.1 | 4.2 | 47.7 | 0.0 | - | - | - |
| Lactate | 47.9 | 4.5 | 47.6 | 0.0 | - | - | - |
| Citrate | 35.2 | 8.3 | 45.1 | 5.9 | 5.5 | 0.0 | 0.0 |
| α-Ketoglutarate | 40.1 | 10.2 | 38.9 | 6.1 | 4.7 | 0.0 | - |
| Malate | 42.5 | 9.8 | 39.5 | 5.2 | 3.0 | - | - |
Note: The data in this table is illustrative and will vary depending on the cell type, experimental conditions, and labeling time.
Table 2: Calculated Metabolic Flux Ratios
| Flux Ratio | Description | Typical Value |
| PPP / Glycolysis | Relative contribution of the Pentose Phosphate Pathway to glucose catabolism | 0.1 - 0.3 |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | Entry of pyruvate into the TCA cycle | > 1.0 in most proliferating cells |
| Anaplerosis / Cataplerosis | Balance of reactions that replenish and drain TCA cycle intermediates | ~ 1.0 at steady state |
Signaling Pathways and Logical Relationships
This compound tracing can be a powerful tool to investigate the interplay between cellular signaling and metabolism. Key signaling pathways that regulate and are regulated by glucose metabolism include the mTOR, AMPK, and HIF-1α pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability, including glucose. This compound tracing can be used to assess how mTOR signaling affects glucose metabolism and, conversely, how changes in glucose flux impact mTOR activity.
mTOR signaling and glucose metabolism interplay.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and promotes catabolic pathways, such as glycolysis, to generate ATP. This compound tracing can be used to study how AMPK activation alters glucose flux under conditions of energy stress.
AMPK signaling in response to low energy.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). A hallmark of the hypoxic response is a metabolic switch towards anaerobic glycolysis. This compound tracing is an excellent method to quantify this shift and investigate the metabolic reprogramming induced by HIF-1α.
HIF-1α mediated metabolic reprogramming in hypoxia.
Conclusion
The use of this compound in metabolomics provides a powerful approach to quantitatively assess central carbon metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust and reproducible stable isotope tracing experiments. Careful attention to sample preparation is paramount for generating high-quality data that can unravel the complexities of cellular metabolism and its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: D-Glucose-1,6-13C2 Labeling Experiments
Welcome to the technical support center for D-Glucose-1,6-13C2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental and computational aspects of using this specific isotopic tracer.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound labeling experiments.
Problem: Low or No Isotopic Enrichment in Downstream Metabolites
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of this compound | 1. Verify Cell Line/Organism Glucose Transporter Expression: Ensure the biological system under investigation expresses appropriate glucose transporters (GLUTs). 2. Optimize Glucose Concentration: While maintaining physiological relevance, ensure the tracer concentration is sufficient for uptake. 3. Check for Competing Carbon Sources: The presence of unlabeled glucose or other carbon sources in the medium (e.g., from serum) will dilute the labeled pool. Use dialyzed fetal bovine serum (FBS) and a base medium devoid of natural glucose.[1] |
| Slow Metabolic Activity | 1. Extend Labeling Time: Perform a time-course experiment to determine the optimal duration to reach isotopic steady state. Glycolytic intermediates may label within minutes, while TCA cycle intermediates can take several hours.[2][3] 2. Ensure Optimal Cell Health and Proliferation: Sub-optimal culture conditions can lead to reduced metabolic rates. |
| Issues with Tracer Purity or Stability | 1. Verify Tracer Specifications: Confirm the isotopic and chemical purity of the this compound from the supplier.[4] 2. Proper Storage: Store the tracer according to the manufacturer's instructions to prevent degradation. |
| Analytical Insensitivity | 1. Optimize Mass Spectrometry Method: Adjust instrument parameters to enhance the detection of expected labeled metabolites. 2. Increase Sample Amount: Concentrate the sample or increase the amount of cellular material extracted for analysis. |
Problem: Unexpected or Inconsistent Labeling Patterns
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolic Scrambling or Alternate Pathways | 1. Re-evaluate Metabolic Model: The labeling pattern from this compound is expected to trace specific pathways. Unexpected patterns may indicate the activity of alternative routes not accounted for in your model. For example, the pentose phosphate pathway (PPP) can reroute carbons, altering the expected labeling of glycolytic intermediates. 2. Consider Isotope Exchange Reactions: Some enzymatic reactions are reversible and can lead to isotope exchange, which can complicate labeling patterns. |
| Failure to Reach Isotopic Steady State | 1. Conduct a Time-Course Experiment: As mentioned previously, it is crucial to ensure that the isotopic enrichment in key metabolites has reached a plateau before harvesting. 2. Consider Instationary MFA: If achieving a steady state is not feasible, utilize instationary metabolic flux analysis (INST-MFA) methods. |
| Contamination with Unlabeled Carbon Sources | 1. Thoroughly Wash Cells: Before adding the labeling medium, wash the cells to remove any residual unlabeled glucose. 2. Use Defined Media Components: Be aware of all potential carbon sources in your culture medium. |
| Errors in Sample Preparation and Extraction | 1. Rapidly Quench Metabolism: Immediately halt all enzymatic activity at the time of harvesting. Placing plates on dry ice and using ice-cold extraction solutions are common methods. 2. Standardize Protocols: Ensure consistency in extraction procedures across all samples to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a tracer?
A1: this compound is a valuable tracer for dissecting the contributions of glycolysis and the pentose phosphate pathway (PPP). The labels on carbons 1 and 6 allow for the specific tracking of their fate. For instance, the C1 label is lost as ¹³CO₂ in the oxidative branch of the PPP, providing a way to estimate the activity of this pathway. The C6 label is retained through glycolysis. This specific labeling pattern helps to resolve fluxes through these interconnected pathways.
Q2: What are the expected labeling patterns for key metabolites using this compound?
A2: The expected labeling patterns depend on the active metabolic pathways.
| Pathway | Key Metabolite | Expected Mass Isotopologue(s) |
| Glycolysis | Pyruvate, Lactate | M+1 (from the ¹³C at position 6) |
| Pentose Phosphate Pathway (Oxidative) | Ribose-5-phosphate | M+0 (if C1 is lost as CO₂) |
| TCA Cycle (from Glycolysis) | Citrate | M+1 (from Acetyl-CoA derived from M+1 Pyruvate) |
This is a simplified representation. The actual mass isotopologue distributions (MIDs) will be more complex due to contributions from unlabeled sources and metabolic cycling.
Q3: How long should I run my labeling experiment?
A3: The duration of the labeling experiment is critical and depends on the specific metabolic pathways and metabolites of interest. Isotopic steady state, where the fractional enrichment of metabolites becomes constant, is a key assumption for many metabolic flux analysis (MFA) models. It is highly recommended to perform a time-course experiment to determine when the metabolites you are studying reach isotopic steady state. Glycolytic intermediates typically reach steady state within minutes to an hour, while TCA cycle intermediates may require several hours.
Q4: What are the common sources of error in labeling measurements?
A4: Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Natural ¹³C abundance: The natural presence of ¹³C (approximately 1.1%) must be corrected for in your data analysis.
-
Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.
Q5: My metabolic flux analysis (MFA) model has a poor fit with my experimental data. What should I do?
A5: A poor fit, often indicated by a high sum of squared residuals (SSR), suggests a discrepancy between your model and the biological reality. Consider the following:
-
Incomplete or Incorrect Metabolic Model: Your model may be missing relevant reactions or contain incorrect atom transitions. Re-evaluate the known biochemistry of your system. For eukaryotic cells, consider metabolic compartmentalization (e.g., cytosol vs. mitochondria).
-
Failure to Reach Isotopic Steady State: As discussed, this is a critical assumption. If not met, your data will not fit a steady-state model.
-
Analytical Errors: Inaccurate measurement of mass isotopologue distributions can lead to a poor fit. Verify your analytical methods and data processing steps.
Experimental Protocols
General Protocol for this compound Labeling in Adherent Cell Culture
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is necessary.
Materials:
-
Adherent cells of interest
-
Standard cell culture plates (e.g., 6-well plates)
-
Standard growth medium
-
Labeling medium: Glucose-free and pyruvate-free DMEM (or other appropriate base medium) supplemented with dialyzed FBS, and this compound at the desired concentration.
-
Phosphate-buffered saline (PBS)
-
-80°C 80% Methanol
-
Cell scraper
-
Dry ice
Procedure:
-
Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. b. Culture cells in standard growth medium until they reach the target confluency. Prepare a minimum of 3-5 replicate wells per condition.
-
Media Change and Labeling: a. At the start of the experiment, aspirate the standard growth medium. b. Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose. c. Immediately add the pre-warmed this compound labeling medium to each well. d. Incubate the cells for the predetermined optimal labeling duration.
-
Metabolite Extraction (Quenching): a. Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol. b. At the end of the incubation period, remove the plate from the incubator and immediately aspirate the labeling medium. c. Place the plate on a bed of dry ice to rapidly quench metabolic activity. d. Immediately add 1 mL of the -80°C 80% methanol to each well. e. Scrape the cells in the methanol using a cell scraper and transfer the entire cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.
-
Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Proceed with your established protocol for downstream processing, such as centrifugation to pellet insoluble material and collection of the supernatant for analysis by mass spectrometry.
Visualizations
Caption: A generalized experimental workflow for this compound labeling.
Caption: A logical workflow for troubleshooting common labeling issues.
Caption: Tracing of ¹³C labels from this compound through central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥99 atom % 13C, ≥99% (CP) | 287100-67-8 [sigmaaldrich.com]
Technical Support Center: Optimizing D-Glucose-1,6-13C2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-Glucose-1,6-13C2 in cell culture for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell culture experiment?
A1: The optimal concentration of this compound for your experiment will typically be the same as the standard D-glucose concentration in your basal medium. The goal is to replace the unlabeled glucose with the labeled glucose without altering the overall glucose concentration, which could inadvertently affect cell metabolism. Most standard cell culture media contain D-glucose concentrations ranging from 5.5 mM to 25 mM. It is recommended to consult your specific cell line's culture requirements.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to achieve isotopic steady state depends on the metabolic pathways of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates in the TCA cycle may take several hours.[1] For comprehensive metabolic flux analysis, an incubation time of 24 hours is often used to ensure that a majority of cellular metabolites have reached isotopic steady state.[2]
Q3: Can I use this compound in a medium that contains serum?
A3: It is highly recommended to use dialyzed fetal bovine serum (dFBS) when performing stable isotope tracing experiments.[3] Standard FBS contains endogenous unlabeled glucose, which will dilute the isotopic enrichment of your this compound tracer and complicate data analysis.
Q4: Why am I seeing low or no enrichment in my downstream metabolites?
A4: There are several potential reasons for low or no isotopic enrichment:
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Incorrect Isotope: Verify that you are using this compound and not L-Glucose-13C, as L-glucose is generally not metabolized by mammalian cells.[4][5]
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Insufficient Incubation Time: As mentioned in Q2, some pathways require longer incubation times to reach isotopic steady state.
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Cell Viability Issues: Ensure that your cells are healthy and metabolically active. Perform a cell viability assay to rule out any cytotoxic effects.
-
Analytical Issues: There may be issues with your mass spectrometer settings, sample preparation, or data analysis pipeline.
Q5: How do I prepare the this compound containing medium while maintaining sterility?
A5: You can prepare the labeled medium in a few ways:
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Prepare the medium from powder, including the this compound, and then sterile-filter the entire solution.
-
Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and then aseptically add it to your sterile basal medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low isotopic enrichment in glycolytic intermediates | Insufficient incubation time. | Increase the labeling time. For glycolysis, even a few minutes should show some enrichment. |
| Low cell viability or metabolic activity. | Check cell health with a viability assay (e.g., trypan blue). Ensure cells are in the exponential growth phase. | |
| Presence of unlabeled glucose. | Use dialyzed FBS to minimize unlabeled glucose from the serum. Ensure your basal medium was prepared without unlabeled glucose. | |
| Variability between replicate samples | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or flasks. |
| Incomplete quenching of metabolism. | Use a rapid quenching method, such as flash-freezing in liquid nitrogen, to halt all metabolic activity instantly. | |
| Inefficient metabolite extraction. | Optimize your metabolite extraction protocol to ensure complete and reproducible extraction. | |
| Unexpected labeled fragments in mass spectrometry data | Natural isotopic abundance. | Correct for the natural abundance of 13C in your data analysis. |
| Contamination of the tracer. | Check the certificate of analysis for your this compound to confirm its isotopic purity. | |
| Background noise in the mass spectrometer. | Optimize your mass spectrometry method to reduce background noise and improve the signal-to-noise ratio. |
Experimental Protocols
General Protocol for this compound Labeling in Cell Culture
This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and metabolite extraction methods should be optimized for your specific cell line and experimental goals.
-
Media Preparation:
-
Prepare your basal medium without D-glucose.
-
Dissolve this compound in sterile water or PBS to create a concentrated stock solution.
-
Aseptically add the this compound stock solution to the glucose-free basal medium to achieve the desired final concentration (typically the same as the normal glucose concentration for your cells).
-
Supplement the medium with dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
-
Cell Seeding and Growth:
-
Seed your cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Culture the cells under standard conditions until they reach the desired confluency (e.g., 70-80%).
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate the cells for the desired duration to allow for the incorporation of the labeled glucose into downstream metabolites.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Flash-freeze the cell lysate in liquid nitrogen.
-
Store the samples at -80°C until further analysis.
-
-
Sample Preparation and Analysis:
-
Thaw the samples and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
Analyze the isotopic enrichment of your metabolites of interest using mass spectrometry (GC-MS or LC-MS).
-
Visualizations
Caption: Workflow for 13C labeling experiments.
References
Technical Support Center: 13C Metabolite Labeling
Welcome to the technical support center for 13C labeling experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and provide answers to frequently asked questions related to low 13C enrichment in metabolites.
Frequently Asked Questions (FAQs)
Q1: What is 13C labeling and why is it used in metabolic research?
A1: 13C labeling is a technique that utilizes stable, non-radioactive isotopes of carbon (¹³C) to trace the metabolic fate of compounds in biological systems.[1][2] By replacing the naturally abundant ¹²C with ¹³C in a substrate (like glucose or glutamine), researchers can track how that molecule and its carbon atoms are transformed and incorporated into various downstream metabolites. This provides valuable insights into the activity of metabolic pathways and the rates of metabolic reactions, known as metabolic fluxes.[1][3]
Q2: What is considered "low" 13C enrichment?
A2: The definition of "low" enrichment is context-dependent and varies with the specific metabolite, pathway, and experimental goals. However, generally, if the observed ¹³C incorporation is insufficient to provide statistically significant data or is much lower than expected based on literature values for similar experimental systems, it would be considered low. For some analyses, enrichment as low as 1-2% can be detected, but higher enrichment is often necessary for robust flux analysis.[4]
Q3: My mass spectrometry data shows low signal for my 13C-labeled metabolites. What are the common causes?
A3: Low signal intensity in mass spectrometry for 13C-labeled metabolites can stem from several factors, including issues with the sample itself (low concentration, degradation), problems with the instrument (dirty ion source, incorrect settings), or a suboptimal analytical method. It is crucial to systematically check each of these potential sources to identify and resolve the issue.
Q4: How long should I run my 13C labeling experiment?
A4: The optimal duration of a 13C labeling experiment depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. It is crucial to perform a time-course experiment to determine when isotopic steady state is reached. Isotopic steady state is the point at which the enrichment of ¹³C in the metabolites of interest becomes stable over time. For some rapidly cycling metabolites, this could be a matter of minutes to hours, while for others, it may take 24 hours or longer.
Troubleshooting Guides
This section provides troubleshooting guides for specific issues you may encounter during your 13C labeling experiments.
Problem 1: Unexpectedly Low ¹³C Incorporation in Downstream Metabolites
You've performed your 13C labeling experiment, but the enrichment in your target metabolites is significantly lower than anticipated.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low 13C enrichment.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | 1. Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed. 2. Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity. 3. Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider increasing the concentration, but be mindful of potential toxic effects. |
| Dilution by Unlabeled Sources | 1. High Endogenous Pools: Pre-incubate cells in a substrate-depleted medium before adding the tracer to reduce the pool of unlabeled intermediates. 2. Influx from Other Carbon Sources: Reduce the concentration of other major carbon sources (e.g., glucose, glutamine) in your labeling media. 3. Unlabeled Portions of the Tracer Molecule: Be aware of how your specific tracer is metabolized and which carbons are expected to be incorporated. |
| Incorrect Sampling Time | 1. Perform a Time-Course Experiment: Collect samples at various time points (e.g., 2, 6, 12, 24 hours) to track the incorporation of the label over time and identify the optimal labeling duration. |
| Inefficient Metabolite Extraction or Quenching | 1. Rapid Quenching: Ensure that metabolic activity is stopped instantaneously during sample collection. This is often achieved by using ice-cold solvents like 80% methanol. 2. Efficient Extraction: Use a validated metabolite extraction protocol suitable for your cell type and the metabolites of interest. |
Problem 2: Isotopic Scrambling Leading to Ambiguous Results
The observed mass isotopomer distributions are complex and do not align with expected metabolic pathways, suggesting that the positions of ¹³C atoms have been randomized.
Understanding Isotopic Scrambling
Caption: Mechanisms leading to isotopic scrambling.
Possible Causes and Solutions
| Possible Cause | Explanation & Troubleshooting |
| Reversible Reactions | High rates of reversible enzymatic reactions can lead to the redistribution of labeled carbons within a molecule and connected metabolite pools. Solution: Utilize software for ¹³C-Metabolic Flux Analysis (¹³C-MFA) that can account for reaction reversibility in its models. |
| Futile Cycles | The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels. Solution: Design experiments with multiple tracers to better resolve fluxes through competing pathways. |
| Background CO₂ Fixation | The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns. Solution: Use ¹³C-bicarbonate in your medium if CO₂ fixation is a significant pathway in your system. |
| Slow or Incomplete Quenching | If metabolic activity is not stopped instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns. Solution: Ensure rapid and effective quenching, for example, by snap-freezing in liquid nitrogen or using a pre-chilled quenching solution. |
Experimental Protocols
General Protocol for ¹³C Labeling in Adherent Mammalian Cells
This protocol provides a general workflow for conducting a ¹³C labeling experiment in adherent mammalian cells.
Experimental Workflow Diagram
Caption: General workflow for 13C labeling experiments.
Methodology
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Cell Culture: Seed cells at a density that will result in approximately 85-90% confluency at the time of harvesting.
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Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the carbon source to be traced, e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled substrate.
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Pre-incubation (Optional but Recommended): To reduce unlabeled endogenous pools, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and pre-incubate in substrate-free medium for a short period (e.g., 30-60 minutes).
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Labeling: Aspirate the pre-incubation medium and add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired duration in a standard cell culture incubator (37°C, 5% CO₂).
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice and rapidly aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract metabolites.
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Scrape the cells and collect the cell lysate into a microcentrifuge tube.
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Centrifuge at high speed (e.g., >13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can then be derivatized if required for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.
-
Analysis: Analyze the samples using mass spectrometry to determine the mass isotopomer distributions of the metabolites of interest.
This technical support guide provides a starting point for troubleshooting and optimizing your 13C labeling experiments. For more detailed protocols and advanced techniques, consulting the primary literature is highly recommended.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Minimizing isotopic impurity effects in D-Glucose-1,6-13C2 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic impurity effects in metabolic studies using D-Glucose-1,6-13C2.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isotopic impurities in this compound studies?
A1: The primary sources of isotopic impurities include:
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Impurity of the Labeled Tracer: The this compound tracer may not be 100% pure and can contain a mixture of other isotopologues (e.g., molecules with only one 13C atom or unlabeled molecules).[1] It is crucial to verify the isotopic purity of the tracer before conducting experiments.
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Natural Abundance of 13C: Carbon in biological systems and reagents naturally contains approximately 1.1% 13C.[1][2] This natural abundance contributes to the mass isotopomer distribution of metabolites and must be corrected for in the data analysis.
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Dilution from Unlabeled Sources: The experimental medium may contain unlabeled glucose or other carbon sources, especially when using supplements like non-dialyzed serum, which can compete with the 13C tracer and dilute the labeling.[1]
Q2: How can isotopic impurities affect my experimental results?
Q3: What are the first steps I should take to minimize isotopic impurity effects?
A3: To minimize the effects of isotopic impurities, you should:
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Verify Tracer Purity: Before beginning your experiment, assess the isotopic purity of your this compound tracer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Use Defined Media: Whenever possible, use a glucose-free medium and supplement it with your this compound tracer to avoid dilution from unlabeled sources.
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Perform Data Correction: Utilize software designed to correct raw mass spectrometry data for both the natural abundance of 13C and the measured impurity of your tracer.
Troubleshooting Guides
Low 13C Enrichment in Target Metabolites
Problem: You observe low 13C enrichment in your target metabolites despite using a sufficient concentration of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Labeling Duration | Conduct a time-course experiment to determine the point at which isotopic steady state is reached for your metabolites of interest. Glycolytic intermediates may reach a steady state in minutes, whereas TCA cycle intermediates can take hours. |
| Dilution from Unlabeled Sources | Use a defined, glucose-free medium. If serum is required, use dialyzed serum to remove small molecules like glucose. |
| Tracer Impurity | Verify the isotopic purity of your this compound tracer from the manufacturer's certificate of analysis or by in-house analysis. |
Unexpected Labeling Patterns
Problem: The observed labeling patterns in your metabolites are inconsistent with known metabolic pathways.
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of Tracer | Obtain the precise isotopic purity of your tracer from the manufacturer and use this information in your data correction algorithm. |
| Natural Isotope Abundance | Ensure your data analysis workflow includes a robust correction for the natural abundance of all stable isotopes (e.g., 13C, 2H, 15N, 18O). |
| Reversible Enzymatic Reactions | Consult the literature for the specific pathways you are studying to understand which reactions are reversible, as this can affect labeling patterns. |
| Contamination | Run a media-only blank (media with the tracer but without cells) to identify and subtract any background contributions from the media components. |
Quantitative Data Summary
The following tables provide quantitative data relevant to this compound tracer experiments.
Table 1: Typical Isotopic Purity of Commercial 13C-Glucose Tracers
| Tracer | Isotopic Purity (atom % 13C) | Chemical Purity |
| This compound | ≥99% | ≥99% (CP) |
| D-Glucose (U-13C6) | ≥99% | ≥98% |
| D-Glucose (1-13C) | 98-99% | Not specified |
Table 2: Impact of Isotopic Impurity on Mass Isotopologue Distribution (MID) of a Hypothetical M+2 Labeled Metabolite
| Stated Tracer Purity (Assumed M+2) | Actual Percentage of M+2 Molecules in Tracer | Expected M+2 Peak Intensity (Relative Abundance) | Impact on Data |
| 100% | 100% | 1.00 | Ideal scenario |
| 99% | ~98% | 0.98 | Marginal, correctable with software |
| 95% | ~90% | 0.90 | Significant, requires accurate correction |
Experimental Protocols
Protocol 1: Quality Control of this compound Tracer by GC-MS
This protocol outlines a general procedure to verify the isotopic purity of your this compound tracer before use.
1. Materials and Reagents:
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This compound tracer
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Unlabeled D-Glucose standard
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Pyridine
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Hydroxylamine hydrochloride
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Acetic anhydride
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High-purity water and solvents
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GC-MS system with a suitable column (e.g., DB-5ms)
2. Sample Preparation (Derivatization):
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Prepare a 1 mg/mL solution of both the this compound tracer and the unlabeled D-Glucose standard in high-purity water.
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Transfer 100 µL of each solution to separate glass vials and evaporate to dryness under a stream of nitrogen or in a speed vacuum.
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To the dried residue, add 50 µL of a 0.2 M solution of hydroxylamine hydrochloride in pyridine for aldonitrile derivatization.
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Incubate at 90°C for 30 minutes.
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Cool to room temperature and add 100 µL of acetic anhydride for acetylation.
-
Incubate at 60°C for 30 minutes.
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Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
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Injection Volume: 1 µL
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Inlet Temperature: 250°C
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Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
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MS Conditions (Example):
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Ion Source: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 50-500
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4. Data Analysis:
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Analyze the chromatogram of the unlabeled D-Glucose to identify the retention time and mass spectrum of the derivatized glucose.
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Analyze the chromatogram of the this compound tracer at the same retention time.
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Examine the mass spectrum of the tracer. For a pure this compound tracer, the molecular ion and major fragment ions should show a mass shift of +2 amu compared to the unlabeled standard.
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Quantify the relative abundances of the M+2, M+1, and M+0 isotopologues to determine the isotopic distribution and purity of the tracer. This information should be used for subsequent data correction.
Visualizations
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the sensitivity of mass spectrometry for the detection of 13C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal-to-noise ratio for my 13C-labeled metabolites. What are the potential causes and how can I troubleshoot this?
A1: Low signal-to-noise is a frequent challenge in 13C tracer experiments. The root cause can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition.
Troubleshooting Steps:
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Optimize Sample Preparation:
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Metabolism Quenching: Ensure rapid and complete quenching of metabolic activity to prevent degradation of target metabolites. Inadequate quenching can lead to a significant loss of signal.
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Extraction Efficiency: Evaluate the efficiency of your metabolite extraction protocol. Different classes of metabolites may require specific solvent systems for optimal recovery.
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Sample Concentration: Concentrate your sample to increase the analyte concentration. However, be mindful of concentrating interfering matrix components as well.
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Enhance Liquid Chromatography (LC) Separation:
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Column Chemistry: Select a column with appropriate chemistry (e.g., HILIC for polar metabolites, reversed-phase for nonpolar metabolites) to achieve good retention and peak shape for your compounds of interest.
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Gradient Optimization: Optimize the mobile phase gradient to ensure adequate separation of isomers and isobars, which can interfere with the signal of your target metabolite.
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-
Fine-Tune Mass Spectrometry (MS) Parameters:
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Ionization Source: Optimize the ionization source parameters, such as gas flows, temperature, and voltages, to maximize the ionization efficiency of your 13C-labeled metabolites.
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Collision Energy (for MS/MS): If using tandem mass spectrometry (MS/MS), optimize the collision energy to achieve the most sensitive and specific fragmentation pattern for your labeled compounds.
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-
Increase Isotopic Enrichment:
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Tracer Concentration and Labeling Duration: Ensure that the concentration of the 13C-labeled tracer and the labeling duration are sufficient to achieve detectable enrichment in the downstream metabolites of interest. Labeling for too short a time may not allow the label to incorporate sufficiently into slower-turnover pathways.
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Q2: My mass spectra show unexpected or low-level 13C enrichment in some metabolites. How can I determine the source of this issue?
A2: Unexpected or low-level 13C enrichment can arise from several sources, including contamination, non-enzymatic reactions, or analytical artifacts. A systematic approach is necessary to pinpoint the cause.
Troubleshooting Steps:
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Assess Tracer Purity: Contact the manufacturer of your 13C-labeled tracer to obtain detailed purity information. Contamination with other labeled or unlabeled compounds can lead to misleading results.
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Include Proper Controls:
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Unlabeled Controls: Analyze an unlabeled biological sample to determine the natural abundance of isotopes for each metabolite. This is crucial for accurate correction of your labeled data.
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Negative Controls: For specific experiments, using a non-metabolizable labeled compound can help identify non-specific labeling or analytical artifacts.
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Verify Data Correction for Natural Abundance: It is critical to correct for the natural abundance of 13C and other isotopes. Simply subtracting the mass distribution vector (MDV) of an unlabeled sample from the labeled sample is not a valid method. Use established algorithms for natural abundance correction.
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Investigate Matrix Effects: The sample matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification of enrichment. Use of a 13C-labeled internal standard can help to mitigate these effects.
Q3: How do I choose the optimal analytical platform for my 13C tracer experiments to maximize sensitivity?
A3: The choice of analytical platform is a critical factor that influences the sensitivity, resolution, and accuracy of your 13C tracer studies. The most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table provides a comparison of the key features of different analytical platforms for 13C-metabolite analysis to aid in your selection process.
| Feature | GC-MS | LC-MS/MS | NMR |
| Sensitivity | High | Very High | Low |
| Resolution | High for volatile compounds | High for a wide range of metabolites | Lower, but provides positional information |
| Sample Preparation | Derivatization often required | Minimal, but matrix effects can be a concern | Minimal |
| Compound Coverage | Limited to volatile and thermally stable compounds | Broad, covers a wide range of polar and non-polar metabolites | Detects all compounds with the target nucleus |
Technical Support Center: D-Glucose-1,6-¹³C₂ Metabolic Labeling
Welcome to the technical support center for metabolic labeling experiments using D-Glucose-1,6-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this specific isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of D-Glucose-1,6-¹³C₂ in metabolic studies?
A1: D-Glucose-1,6-¹³C₂ is a stable isotope-labeled tracer used in metabolic flux analysis (MFA) to investigate central carbon metabolism. By tracing the path of the ¹³C labels on the first and sixth carbons of glucose, researchers can elucidate the relative activities of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. This tracer is particularly useful for distinguishing between the oxidative and non-oxidative branches of the PPP.
Q2: How does the labeling pattern from D-Glucose-1,6-¹³C₂ help in pathway analysis?
A2: In glycolysis, D-Glucose-1,6-¹³C₂ is cleaved into two three-carbon units, resulting in pyruvate being labeled at the C3 position. In the oxidative PPP, the C1 carbon is lost as ¹³CO₂, and subsequent reactions can lead to different labeling patterns in downstream metabolites. By analyzing the mass isotopomer distributions of key metabolites like lactate, citrate, and ribose-5-phosphate, the relative flux through these interconnected pathways can be quantified.
Q3: What are the key considerations before starting a metabolic labeling experiment with D-Glucose-1,6-¹³C₂?
A3: Before beginning your experiment, it is crucial to consider the following:
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Cell Culture Conditions: Ensure your cells are in a state of metabolic steady-state. This means that cell growth and nutrient consumption rates are constant.
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Media Composition: Use a glucose-free medium as a base and supplement it with a known concentration of D-Glucose-1,6-¹³C₂. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled glucose and other small molecules.[1]
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Tracer Enrichment: The final enrichment of the labeled glucose in the medium should be high enough to allow for accurate detection of labeled metabolites above the natural abundance of ¹³C.
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Labeling Duration: The incubation time with the tracer should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[2]
Q4: What are the expected labeling patterns in key metabolic pathways?
A4: The expected labeling patterns from D-Glucose-1,6-¹³C₂ are crucial for data interpretation. The following diagram illustrates the initial fate of the ¹³C labels in central carbon metabolism.
Troubleshooting Guide for Incomplete Metabolic Labeling
Incomplete metabolic labeling is a common issue that can significantly impact the accuracy and interpretation of your results. This guide provides a structured approach to troubleshoot and resolve low isotopic enrichment in your experiments.
Problem: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
This is one of the most frequent challenges in stable isotope tracing studies. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Cell Culture Conditions | Verify Cell Health and Density: Visually inspect cells for normal morphology and confirm viability. Ensure cells are in the mid-logarithmic growth phase, as metabolic activity can change at very high or low densities. |
| Achieve Metabolic Steady-State: Before introducing the tracer, ensure that the cell culture has reached a metabolic steady state. This can be verified by monitoring nutrient uptake and lactate production rates over time to ensure they are constant. | |
| Issues with Labeling Medium | Incomplete Removal of Unlabeled Glucose: Ensure that the previous unlabeled medium is thoroughly removed by washing the cells with phosphate-buffered saline (PBS) before adding the labeling medium. |
| Presence of Unlabeled Carbon Sources: Standard fetal bovine serum (FBS) contains unlabeled glucose and amino acids that can dilute the ¹³C-labeled pool. Use dialyzed FBS to minimize these unlabeled sources.[1] | |
| Incorrect Tracer Concentration: Verify the final concentration of D-Glucose-1,6-¹³C₂ in your medium. An insufficient concentration may lead to low enrichment. | |
| Insufficient Labeling Duration | Time-Course Experiment: The time required to reach isotopic steady-state varies for different metabolites. Glycolytic intermediates may label within minutes, while TCA cycle intermediates can take several hours.[2] Conduct a time-course experiment to determine the optimal labeling duration for your metabolites of interest. |
| Inefficient Cellular Uptake | Glucose Transporter Expression: Low expression of glucose transporters (GLUTs) on the cell surface can limit the uptake of the tracer. If this is suspected, you may need to use a different cell line or a method to modulate transporter expression. |
| Insulin Signaling Pathway: For cell types that rely on insulin for glucose uptake, ensure that the signaling pathway is active. The diagram below illustrates the key components of this pathway. | |
| Sample Processing and Analysis | Ineffective Metabolic Quenching: Metabolism must be rapidly halted during sample collection to prevent the loss of labeled intermediates. Immediately quench cells with a cold solvent like liquid nitrogen or a dry ice/ethanol bath followed by cold methanol. |
| Suboptimal Metabolite Extraction: Ensure your extraction protocol is efficient for the metabolites of interest. A common method involves a cold methanol/chloroform/water extraction. | |
| Mass Spectrometry Sensitivity: Low instrument sensitivity can make it difficult to detect low levels of enrichment. Ensure your mass spectrometer is properly calibrated and that the method is optimized for the detection of your target metabolites. |
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and address issues of incomplete metabolic labeling.
Quantitative Data Summary
The following table provides a hypothetical example of expected versus observed isotopic enrichment in key metabolites after labeling with D-Glucose-1,6-¹³C₂. Significant deviations from the expected values may indicate incomplete labeling or altered metabolic fluxes.
| Metabolite | Expected Isotopologue (from Glycolysis) | Expected Enrichment (%) | Observed Enrichment (%) (Example of Incomplete Labeling) |
| Pyruvate | M+1 (from C6) | > 95 | 30 |
| Lactate | M+1 (from C6) | > 95 | 32 |
| Citrate | M+1, M+2 | > 80 | 25 |
| Ribose-5-Phosphate | M+0, M+1 | Variable | Low |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with D-Glucose-1,6-¹³C₂
This protocol outlines a general procedure for labeling adherent cells in culture.
Materials:
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Adherent cells of interest
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Standard cell culture medium
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Glucose-free DMEM
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D-Glucose-1,6-¹³C₂
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Dialyzed Fetal Bovine Serum (dFBS)
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Phosphate-Buffered Saline (PBS), ice-cold
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Methanol (80%), -80°C
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Cell scrapers
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Microcentrifuge tubes
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture cells overnight in standard growth medium.
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Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of D-Glucose-1,6-¹³C₂ and 10% dFBS.
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Labeling:
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Aspirate the standard growth medium from the cells.
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Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.
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Add the prepared labeling medium to each well.
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Incubate the cells for the predetermined optimal labeling duration.
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-
Metabolic Quenching and Metabolite Extraction:
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At the end of the incubation, quickly aspirate the labeling medium.
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Immediately place the plate on a bed of dry ice to quench metabolic activity.
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Add 1 mL of -80°C 80% methanol to each well.
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Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
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-
Sample Processing:
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Vortex the tubes vigorously.
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Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
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Transfer the supernatant containing the metabolites to a new tube.
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Dry the extracts using a vacuum concentrator.
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Store the dried metabolite pellets at -80°C until LC-MS analysis.
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Protocol 2: Sample Preparation for LC-MS Analysis
This protocol describes the preparation of dried metabolite extracts for analysis by liquid chromatography-mass spectrometry.
Materials:
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Dried metabolite extracts
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Reconstitution solvent (e.g., 50:50 methanol:water)
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LC-MS vials with inserts
Procedure:
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Reconstitution: Reconstitute the dried metabolite pellets in a small volume (e.g., 50 µL) of reconstitution solvent.
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Vortexing and Centrifugation: Vortex the samples to ensure complete dissolution of the metabolites. Centrifuge briefly to pellet any insoluble material.
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Transfer to Vials: Carefully transfer the supernatant to LC-MS vials with inserts.
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LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of your target metabolites and their isotopologues. Data should be acquired in full scan mode to capture the complete mass isotopomer distribution.
Mandatory Visualizations
Insulin Signaling Pathway for Glucose Uptake
Experimental Workflow for D-Glucose-1,6-¹³C₂ Labeling
Logical Relationships in Troubleshooting Incomplete Labeling
References
Technical Support Center: D-Glucose-1,6-13C2 Mass Spectrometry Analysis
Welcome to the technical support center for mass spectrometry (MS) analysis of D-Glucose-1,6-13C2. This guide provides troubleshooting advice and detailed protocols to help you identify and correct for background noise in your experimental data, ensuring accurate and reliable results for your metabolic research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my this compound MS data?
A1: Background noise in LC-MS experiments can originate from multiple sources, broadly categorized as chemical or electronic noise.
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Chemical Noise: This is the most common source and includes contamination from solvents, reagents, sample preparation materials, and the LC-MS system itself. Even high-purity solvents can contain impurities that contribute to background signals.[1][2] Common chemical contaminants include:
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Plasticizers (e.g., Phthalates): Leached from plastic tubes, pipette tips, and solvent bottle caps.[1][3][4]
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Polymers (e.g., Polyethylene Glycol - PEG, Polypropylene Glycol - PPG): Found in detergents, lubricants, and some personal care products, these are easily ionized and can saturate the detector.
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Solvent Adducts and Clusters: Formed from the mobile phase solvents and additives.
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Column Bleed: The stationary phase of the LC column can degrade and elute, creating a rising baseline, especially at higher temperatures.
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Metal Ions: Sodium (Na+) and potassium (K+) can form adducts with your analyte, complicating the mass spectrum.
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Electronic Noise: This is inherent to the mass spectrometer's detector and electronic systems. It often appears as random, low-intensity signals across the spectrum. Proper instrument grounding and maintenance can help minimize electronic noise.
Q2: How can I distinguish the isotopic peaks of this compound from background noise?
A2: True isotopically labeled compounds exhibit a predictable isotopic pattern. For this compound, you should observe a specific mass shift from the unlabeled (M+0) glucose. Deviations from the expected isotopic distribution can indicate interference from background noise. Running a blank sample (the sample matrix without the labeled glucose) is a critical step to identify consistently present background ions.
Q3: What is "natural abundance," and why must I correct for it in my 13C-labeling experiments?
A3: Many elements, including carbon, naturally exist as a mixture of isotopes. While most carbon is 12C, about 1.1% is the heavier 13C isotope. This means that even in an unlabeled biological sample, a molecule of glucose (C6H12O6) will have a small but measurable population of molecules containing one or more 13C atoms (M+1, M+2, etc.). When you introduce a 13C-labeled tracer like this compound, it is crucial to mathematically subtract the contribution of these naturally occurring heavy isotopes to accurately quantify the enrichment from your tracer.
Troubleshooting Guides
Issue 1: High, Consistent Background Noise Across the Entire Mass Spectrum
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Symptom: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to detect low-intensity analyte peaks.
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Troubleshooting Steps:
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Check Solvents: Prepare fresh mobile phase using the highest-purity, LC-MS grade solvents from a new bottle. Contaminated solvents are a common cause of high background.
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Analyze a Blank Run: Inject a blank sample (mobile phase only). If the background remains high, the contamination is likely within the LC-MS system itself.
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System Flush: If the blank is contaminated, perform a thorough flush of the entire LC system. A detailed protocol is provided below.
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Clean the Ion Source: Contaminants can build up on the ion source. Follow the manufacturer's protocol to clean the ion source components.
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Issue 2: Sporadic or Unidentified Peaks in the Mass Spectrum
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Symptom: You observe sharp, non-reproducible peaks or peaks that do not correspond to your analyte or expected metabolites.
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Troubleshooting Steps:
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Identify Carryover: This occurs when a small amount of a previous sample remains in the autosampler or column. Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Injecting a blank after a concentrated sample can confirm carryover.
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Check for Common Contaminants: Compare the m/z of the unknown peaks against a database of common contaminants. A summary table is provided below.
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Review Sample Handling: Ensure proper lab practices are followed. Wear powder-free nitrile gloves to avoid keratin contamination and use clean, appropriate labware to prevent leaching of plasticizers.
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Table 1: Common Background Contaminants in LC-MS
| Contaminant Class | Common Examples | Monoisotopic Mass (m/z) [M+H]+ | Likely Sources |
| Plasticizers | Dibutylphthalate (DBP) | 279.1596 | Plastic tubes, pipette tips, solvent containers |
| Di(2-ethylhexyl)phthalate (DEHP) | 391.2848 | Plastic tubes, pipette tips, solvent containers | |
| Polymers | Polyethylene Glycol (PEG) | Series of peaks 44 Da apart (e.g., 107.07, 151.09) | Detergents, hand cream, lubricants |
| Solvents/Additives | Triethylamine (TEA) | 102.1283 | Mobile phase buffer, very persistent |
| Trifluoroacetic acid (TFA) anion | 112.9856 (in negative mode) | Mobile phase additive | |
| Siloxanes | Polydimethylcyclosiloxane (D4) | 297.0829 [M+H]+ | Pump oils, silicone grease, septa |
| Proteins | Human Keratin | Various high m/z peaks | Skin, hair, dust |
Experimental Protocols
Protocol 1: LC-MS System Cleaning for Background Reduction
This protocol is designed to rigorously flush the LC system to remove common contaminants.
Materials:
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LC-MS Grade Water
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LC-MS Grade Isopropanol (IPA)
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LC-MS Grade Acetonitrile (ACN)
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LC-MS Grade Methanol (MeOH)
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Formic Acid (FA), high purity
Procedure:
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Disconnect the Column: Remove the analytical column and replace it with a union or a restriction capillary to maintain backpressure.
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Prepare Cleaning Solvents:
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Solvent A: 100% LC-MS Grade Water
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Solvent B: 100% LC-MS Grade Acetonitrile
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Solvent C: 100% LC-MS Grade Isopropanol
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Solvent D: 50:50 Acetonitrile/Isopropanol
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Solvent E: 0.1% Formic Acid in Water
-
-
Systematic Flush: Sequentially flush all LC lines and the autosampler with each solvent. Purge each new solvent for at least 5 minutes before beginning the flush.
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Flush with Solvent D for 30 minutes to remove strongly retained non-polar contaminants.
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Flush with Solvent C for 30 minutes.
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Flush with Solvent B for 20 minutes.
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Flush with Solvent A for 20 minutes to remove salts.
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Finally, flush with your initial mobile phase conditions until the baseline on the mass spectrometer is stable.
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Blank Injections: After the flush is complete and the system is equilibrated, perform several blank injections to confirm that the background noise has been reduced to an acceptable level.
Protocol 2: Metabolite Extraction from Cell Culture for Glucose-13C2 Analysis
This protocol is optimized for quenching metabolism and extracting polar metabolites like glucose from adherent cell cultures.
Materials:
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80% Methanol (LC-MS grade), pre-chilled to -80°C.
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Ice-cold Phosphate-Buffered Saline (PBS).
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Centrifuge capable of 15,000 x g at 4°C.
Procedure:
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Quench Metabolism: Aspirate the cell culture medium quickly.
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Wash Cells: Immediately wash the cells twice with ice-cold PBS to remove any remaining medium.
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Extract Metabolites: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
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Scrape and Collect: Scrape the cells and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
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Precipitate Proteins: Vortex the tube for 30 seconds and incubate on ice for 20 minutes to facilitate protein precipitation.
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Centrifuge: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
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Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
Data Correction and Analysis
After data acquisition, two main computational steps are required: background subtraction and correction for natural isotopic abundance.
Background Subtraction
This process aims to computationally remove signals present in a control or blank sample from the analytical sample data. Several software packages and algorithms are available for this purpose. The general principle involves comparing the ion list from a control run (e.g., a matrix blank) with the ion list from the this compound sample run within a specified retention time and mass tolerance window. Ions found in both are considered background and are subtracted from the sample data.
Natural Isotope Abundance Correction
This correction is essential for accurately determining the level of 13C enrichment from your tracer. This is typically done using matrix-based methods. The measured mass isotopomer distribution (MID) is corrected based on the elemental formula of the analyte (e.g., C6H12O6 for glucose) and the known natural abundances of all its constituent isotopes (13C, 2H, 17O, 18O). Several software tools can perform this correction automatically (e.g., IsoCor, ICT, IsoCorrectoR).
Table 2: Example of Natural Abundance Correction for Unlabeled Glucose
This table illustrates how a raw mass isotopomer distribution for unlabeled glucose is corrected to account for naturally occurring heavy isotopes.
| Mass Isotopomer | Raw Measured Intensity (%) | Corrected Intensity (%) | Interpretation |
| M+0 (C6H12O6) | 92.8 | 100.0 | In an unlabeled sample, all intensity is correctly attributed to the M+0 isotopomer after correction. |
| M+1 | 6.5 | 0.0 | This intensity is due to the natural abundance of 13C and other heavy isotopes. |
| M+2 | 0.7 | 0.0 | This intensity is due to the natural abundance of 13C and other heavy isotopes. |
Visualizations
Experimental and Data Correction Workflow
Caption: Workflow for this compound analysis.
Troubleshooting Logic for High Background Noise
Caption: Logic for troubleshooting high background noise.
This compound Entry into Central Carbon Metabolism
Caption: Metabolic fate of this compound tracer.
References
Best practices for D-Glucose-1,6-13C2 storage and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and use of D-Glucose-1,6-13C2.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, aqueous stock solutions of this compound should be filter-sterilized and stored at low temperatures.[5] Aliquoting the solution to avoid repeated freeze-thaw cycles is highly recommended. Specific storage recommendations are detailed in the table below.
Q3: What is the shelf life of this compound?
A3: When stored correctly as a solid, this compound is stable for over two years. The stability of solutions is dependent on the storage temperature as outlined in the data table below.
Q4: How can I ensure the sterility of my this compound solution for cell culture experiments?
A4: To maintain sterility, it is recommended to prepare a concentrated stock solution, pass it through a 0.22 µm syringe filter into a sterile container, and then aseptically add it to your sterile culture medium.
Storage and Stability Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | Room Temperature | > 2 years | Keep container tightly sealed, protect from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Protect from light, stored under nitrogen. |
| Stock Solution | -80°C | Up to 6 months | Protect from light, stored under nitrogen. |
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: No or Low Incorporation of 13C into Downstream Metabolites
-
Possible Cause: Insufficient incubation time for the labeled glucose to be metabolized and incorporated into downstream metabolites. The time to reach isotopic steady state can vary depending on the cell type and the specific metabolic pathway being investigated.
-
Troubleshooting Steps:
-
Verify Experimental Timeline: Ensure that the labeling period is long enough for the specific cell line and pathways of interest. Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take several hours to reach isotopic steady state.
-
Time-Course Experiment: If unsure about the required labeling time, perform a time-course experiment to measure the isotopic enrichment of key metabolites at different time points.
-
Check Cell Viability and Metabolism: Confirm that the cells are viable and metabolically active. Run a parallel experiment with unlabeled D-glucose as a positive control.
-
Issue 2: Unexpected Labeling Patterns or Inconsistent Results
-
Possible Cause: Contamination of the this compound with its unlabeled counterpart or other carbon sources. Analytical errors during sample preparation or instrumentation can also lead to inconsistencies.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for your this compound to confirm its isotopic enrichment.
-
Blank Runs: Analyze a "no-cell" control (media with this compound but without cells) to check for background signals or contamination.
-
Review Data Processing: Ensure that your data analysis software is correctly correcting for the natural abundance of 13C.
-
Replicate Measurements: Perform both biological and technical replicates to assess the variability of your measurements.
-
Issue 3: Poor Fit Between Simulated and Measured Labeling Data in Metabolic Flux Analysis (MFA)
-
Possible Cause: The metabolic model used for the analysis may be incomplete or contain incorrect assumptions about the biochemical reaction network.
-
Troubleshooting Steps:
-
Review Metabolic Model: Double-check all reactions and atom transitions in your model for biological accuracy and completeness for your specific organism and experimental conditions.
-
Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.
-
Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect and should be re-evaluated.
-
Experimental Protocols
1. Preparation of Sterile this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate solvent
-
Sterile container (e.g., conical tube)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile solvent to create a concentrated stock solution.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile container.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and contamination.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. General Protocol for 13C Labeling in Adherent Cell Culture
-
Materials:
-
Adherent cells cultured to the desired confluency
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
Sterile this compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.
-
Add glucose-free medium supplemented with the desired concentration of this compound to the cells.
-
Incubate the cells for the desired labeling period.
-
After incubation, proceed with cell harvesting and metabolite extraction.
-
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: A logical workflow for troubleshooting low 13C incorporation.
References
- 1. D-Glucose (U-¹³Câ, 99%; 1,2,3,4,5,6,6-Dâ, 97%) Cambridge Isotope Laboratories, CDLM-3813-5 [isotope.com]
- 2. D-Glucose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-504-1 [isotope.com]
- 3. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-2 [isotope.com]
- 4. D-Glucose (1-¹³C, 99%; 6-¹³C, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: D-Glucose-1,6-13C2 Labeling and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell viability issues that may arise during stable isotope labeling experiments with D-Glucose-1,6-13C2.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently cytotoxic?
A1: this compound is not expected to be inherently cytotoxic. The carbon-13 (¹³C) isotope is a stable, non-radioactive isotope of carbon that is naturally occurring. Its use in metabolic studies is widespread, and there are no reports of toxicity stemming from the isotope itself. The chemical behavior of this compound is virtually identical to that of unlabeled D-Glucose. Any observed cytotoxicity is more likely to be related to other factors in the experimental setup rather than the labeled glucose itself.
Q2: Could high concentrations of this compound in the culture medium affect cell viability?
A2: Yes, high concentrations of any glucose formulation, including this compound, can lead to decreased cell viability due to hyperosmotic stress.[1][2][3] Osmotic stress occurs when there is an imbalance in the concentration of solutes inside and outside the cell, leading to water efflux and cell shrinkage. This can induce a stress response and, at high enough concentrations, lead to apoptosis or necrosis. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Q3: What are the typical signs of cellular stress or toxicity during a labeling experiment?
A3: Signs of cellular stress or toxicity can include:
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A noticeable decrease in cell proliferation or a lower viable cell count compared to controls.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
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Increased presence of apoptotic bodies or cellular debris in the culture medium.
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Altered metabolic activity, which may be observed in metabolic flux analysis results.
Q4: How can I distinguish between cytotoxicity caused by osmotic stress and other potential factors?
A4: A common method is to use a non-metabolizable osmolyte, such as mannitol, as a control.[3][4] If you observe similar detrimental effects on cell viability when cells are cultured in a medium with an equimolar concentration of mannitol as your high-glucose condition, it strongly suggests that osmotic stress is the primary cause of the observed issues.
Q5: Are there any potential impurities in this compound that could be toxic to cells?
A5: While reputable suppliers ensure high purity of their isotopically labeled compounds, the possibility of trace impurities from the synthesis process cannot be entirely ruled out. If you suspect an issue with a specific batch of labeled glucose, it is advisable to contact the manufacturer for a certificate of analysis and to inquire about their quality control procedures.
Troubleshooting Guides
Issue 1: Decreased Cell Viability After Introducing this compound
| Potential Cause | Recommended Solution |
| Osmotic Stress | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Consider using a concentration that is physiologically relevant and minimizes osmotic stress. Include an osmolyte control (e.g., mannitol) in your experiments to confirm the effects of osmolarity. |
| Nutrient Depletion | Ensure that other essential nutrients in the culture medium are not being depleted, especially in long-term labeling experiments. Monitor the concentrations of key amino acids and other components of the medium. |
| Metabolic Burden | While less common with glucose, high rates of metabolic flux through a specific pathway can sometimes induce cellular stress. Ensure that the labeling period is appropriate for your experimental goals and does not place an undue metabolic load on the cells. |
| Contamination of Labeled Glucose | If you suspect contamination in your this compound stock, contact the supplier for quality control information. If possible, test a new batch of the compound. |
| General Culture Conditions | Review your standard cell culture practices, including CO2 levels, temperature, humidity, and sterility, to rule out any external factors that may be affecting cell health. |
Issue 2: Inconsistent or Unexpected Metabolic Labeling Patterns
| Potential Cause | Recommended Solution |
| Incomplete Isotopic Steady State | The time required to reach isotopic steady state can vary depending on the cell line and the metabolic pathway being studied. Perform a time-course experiment to determine the optimal labeling duration for your system. |
| Presence of Unlabeled Glucose | Standard fetal bovine serum (FBS) contains unlabeled glucose. For experiments requiring high labeling efficiency, it is recommended to use dialyzed FBS to minimize the presence of unlabeled glucose and other small molecules. |
| Metabolic Reprogramming | The experimental conditions, including the high concentration of glucose, may be causing the cells to alter their metabolic pathways. Analyze the expression of key metabolic enzymes and compare your results to established metabolic models for your cell line. |
Quantitative Data
Table 1: Effect of Glucose Concentration on Cell Viability in Different Cell Lines
The following table summarizes data from various studies on the impact of different glucose concentrations on cell viability. This data can help inform the design of your experiments to avoid concentrations that may induce osmotic stress.
| Cell Line | Glucose Concentration | Duration of Exposure | Effect on Viability |
| Human Periodontal Ligament Fibroblasts | 25 mM | 24 and 48 hours | No significant effect compared to 5.5 mM. |
| Human Periodontal Ligament Fibroblasts | 50 mM | 24 and 48 hours | Significantly fewer viable cells compared to lower concentrations. |
| PC12 Cells | 13.5, 18, 22.5, and 27 mg/ml | 144 hours | Significant decrease in cell viability in a concentration-dependent manner. |
| MCF-7 Breast Cancer Cells | 10 µM to 150 µM Metformin in 5.5 mM, 11 mM, and 25 mM Glucose | 48 hours | No significant effect of glucose concentration alone on cell proliferation. |
| Rat Müller Retinal Cells | 25 mM | Up to 48 hours | No significant effect on cell viability as determined by MTT assay. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for assessing the impact of this compound on cell viability.
Materials:
-
This compound
-
Unlabeled D-Glucose (for control)
-
Mannitol (for osmotic control)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Media: Prepare culture media containing different concentrations of this compound, unlabeled D-Glucose, and mannitol. Ensure that the concentrations of other media components are consistent across all conditions.
-
Treatment: Replace the overnight culture medium with the prepared treatment media. Include a control group with the standard glucose concentration for your cell line.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the control group.
Protocol 2: General Workflow for a this compound Labeling Experiment
This protocol outlines the key steps for conducting a metabolic flux analysis experiment using this compound.
Materials:
-
This compound
-
Glucose-free culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Culture: Culture cells in standard glucose-containing medium to the desired confluency.
-
Medium Exchange: At the start of the experiment, wash the cells with PBS and switch to a glucose-free medium supplemented with this compound at the desired concentration and dFBS.
-
Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites and to reach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold 80% methanol to quench metabolic activity and extract the metabolites.
-
-
Sample Collection: Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Sample Processing: Centrifuge the lysate to pellet proteins and cell debris. Collect the supernatant containing the polar metabolites.
-
Analysis: Analyze the metabolite extracts using a high-resolution LC-MS or GC-MS system to determine the isotopic enrichment in downstream metabolites.
Visualizations
References
Technical Support Center: D-Glucose-1,6-13C2 Metabolomics Data Normalization
Welcome to the technical support center for normalization strategies in D-Glucose-1,6-13C2 metabolomics experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of data normalization and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of normalization in metabolomics?
Q2: Why is it critical to correct for natural isotope abundance in 13C labeling experiments?
A2: It is crucial to correct for the natural abundance of stable isotopes (e.g., approximately 1.1% for 13C) to distinguish between the experimentally introduced 13C label from the this compound tracer and the 13C naturally present in the metabolites.[5] This correction is essential for the accurate quantification of metabolic fluxes and pathway activities. The measured mass isotopomer distribution (MID) must be corrected to reflect the true tracer incorporation.
Q3: What are Mass Isotopomer Distributions (MIDs)?
A3: A Mass Isotopomer Distribution (MID), or Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, you can have M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), and so on, up to M+n (all 13C) isotopologues. The MID is a vector that summarizes the relative abundance of each of these, with the sum of all fractions equaling 1 (or 100%).
Q4: What is the Warburg effect and how does it relate to this compound tracing?
A4: The Warburg effect describes a metabolic state where cells, particularly cancer cells, rapidly proliferate using glucose as a primary energy source, leading to high levels of lactate production even in the presence of oxygen. Using this compound as a tracer allows researchers to track the flow of carbon from glucose through glycolysis and other related pathways to understand and quantify this metabolic phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between technical replicates | Inconsistent sample handling, extraction inefficiencies, or instrument drift. | Implement a robust internal standard strategy using uniformly 13C-labeled compounds. Ensure consistent sample preparation protocols and consider using a pooled quality control (QC) sample to monitor instrument performance. |
| Negative values in Mass Isotopomer Distributions (MIDs) after natural abundance correction | Overcorrection due to inaccurate elemental composition, incorrect natural abundance values, or underestimation of a mass isotopomer peak. | Verify the complete elemental formula of the metabolite, including any derivatizing agents. Analyze an unlabeled control sample; after correction, the M+0 isotopologue should be close to 100%. Review raw spectral data for peak integration errors. |
| Low 13C enrichment in labeled samples after correction | Incomplete tracer equilibration (not reaching isotopic steady state), tracer dilution from unlabeled sources, or issues with the correction algorithm. | Ensure cells are cultured in the labeled medium for a sufficient duration to reach isotopic steady state. Use dialyzed serum to minimize unlabeled glucose and other substrates. Validate your correction algorithm with known standards. |
| Inconsistent results when using a single internal standard | The chosen internal standard may not behave chemically similarly to all metabolites of interest, leading to varied responses to experimental variations. | Utilize multiple internal standards that cover a range of chemical properties. The NOMIS (Normalization by Optimal selection of Multiple Internal Standards) method can be employed to find the optimal normalization factor for each metabolite based on multiple internal standards. |
| Batch effects observed in large-scale studies | Systematic variations between different analytical runs or batches of samples. | Employ advanced normalization techniques like Probabilistic Quotient Normalization (PQN) or cyclic-Loess normalization, which have been shown to be effective in reducing batch effects. |
Experimental Protocols & Methodologies
A typical workflow for a this compound stable isotope labeling experiment involves several key stages, from experimental design to data analysis.
Experimental Workflow for 13C Labeling
Key Normalization Strategies
| Normalization Strategy | Principle | Advantages | Limitations |
| Correction for Natural Isotope Abundance | Mathematically removes the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions. | Essential for accurate determination of tracer incorporation. | Requires precise knowledge of the elemental composition of the metabolite and any derivatives. |
| Internal Standard (IS) Normalization | A known amount of a labeled compound (ideally, a 13C-labeled version of the analyte) is added to each sample to account for sample-to-sample variation. | Corrects for variations in extraction efficiency, matrix effects, and instrument response. | A single IS may not be representative of all metabolites. Multiple internal standards can improve accuracy. |
| Probabilistic Quotient Normalization (PQN) | Assumes that for most metabolites, the concentration does not change between samples. It calculates a normalization factor based on the median of the quotients of the metabolite intensities between a sample and a reference spectrum. | Robust against outliers and effective at removing technical biases and batch effects. | May require assumptions about the data distribution. |
| Sum or Median Normalization | Scales the total (sum) or median peak area or signal intensity of each sample to a constant value. | Simple and can be effective for ensuring consistent total or median metabolite abundance across samples. | Assumes that the total or median intensity is representative of the overall sample concentration, which may not always be true. |
Signaling Pathways and Logical Relationships
The choice of normalization strategy is intrinsically linked to the experimental design and the biological questions being addressed. The following diagram illustrates the logical flow for selecting an appropriate normalization strategy.
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Data normalization strategies in metabolomics: Current challenges, approaches, and tools | Semantic Scholar [semanticscholar.org]
- 4. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: D-Glucose-1,6-13C2 vs. [1,2-13C2]glucose for Metabolic Tracing
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two commonly used stable isotope tracers, D-Glucose-1,6-13C2 and [1,2-13C2]glucose, supported by experimental data and detailed protocols to inform your experimental design.
The selection of an appropriately labeled glucose tracer is critical for accurately probing specific metabolic pathways. Both this compound and [1,2-13C2]glucose offer unique advantages depending on the research question, with their distinct labeling patterns yielding different insights into the intricate network of central carbon metabolism. This guide will delve into their respective strengths and applications, enabling a more informed decision for your metabolic tracing studies.
Performance Comparison at a Glance
The differential labeling of this compound and [1,2-13C2]glucose directly impacts the precision with which metabolic fluxes can be estimated in various pathways. [1,2-13C2]glucose is particularly well-suited for elucidating the dynamics of glycolysis and the pentose phosphate pathway (PPP).[1][2] In contrast, this compound, by labeling the first and last carbons of the glucose molecule, provides valuable information for assessing the cyclical nature of the tricarboxylic acid (TCA) cycle and related anaplerotic and cataplerotic fluxes.[3][4]
| Tracer | Primary Applications | Key Advantages |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) Flux | Provides highly precise estimates for glycolytic and PPP fluxes by generating distinct labeling patterns in downstream metabolites.[1] |
| This compound | TCA Cycle, Anaplerosis, Gluconeogenesis | The labeling on both the first and sixth carbons allows for the tracking of carbon transitions through multiple turns of the TCA cycle. |
Delving into the Metabolic Pathways
The journey of the labeled carbons from each tracer through the central metabolic pathways determines the type and quality of data that can be obtained.
Glycolysis and the Pentose Phosphate Pathway with [1,2-13C2]glucose
[1,2-13C2]glucose is a powerful tool for dissecting the upper and lower parts of glycolysis and the oxidative and non-oxidative branches of the PPP. The adjacent labeled carbons provide a clear signature as they are metabolized.
Tracing the TCA Cycle with this compound
The labeling pattern of this compound is particularly informative for studying the TCA cycle. Following glycolysis, pyruvate derived from this tracer will be labeled at the C3 position. This labeled carbon enters the TCA cycle via acetyl-CoA, and its fate can be tracked through successive rounds of the cycle.
Experimental Protocols
A generalized workflow for conducting a stable isotope tracing experiment is outlined below. Specific parameters will need to be optimized based on the cell type or animal model, and the analytical platform used.
In Vitro Cell Culture Protocol
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Prepare a basal medium that is deficient in the nutrient being traced (in this case, glucose).
-
Tracer Introduction: Replace the standard medium with the experimental medium containing the 13C-labeled glucose tracer at a known concentration.
-
Incubation: Incubate the cells for a predetermined period to allow for the tracer to be incorporated into downstream metabolites. This timing is crucial and may range from minutes for rapid pathways like glycolysis to several hours for the TCA cycle and biomass synthesis.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol) to lyse the cells and extract the metabolites.
-
Sample Preparation: Centrifuge the cell lysate to pellet protein and cell debris. The supernatant containing the metabolites is then collected for analysis.
-
Analytical Detection: Analyze the isotopic enrichment of metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
In Vivo Infusion Protocol
-
Animal Acclimation: Acclimate animals to the experimental conditions to minimize stress-induced metabolic changes.
-
Catheterization: For continuous infusion studies, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Tracer Infusion: Infuse the 13C-labeled glucose solution at a constant rate to achieve a steady-state isotopic enrichment in the plasma.
-
Sample Collection: Collect blood samples at various time points during and after the infusion. Tissues of interest can be harvested at the end of the experiment and rapidly freeze-clamped to halt metabolic activity.
-
Metabolite Extraction and Analysis: Process plasma and tissue samples to extract metabolites, followed by analysis using MS or NMR to determine isotopic enrichment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-1,6-13C2: A Superior Tracer for Dissecting Key Metabolic Pathways
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise elucidation of cellular pathways is paramount. The choice of an isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of D-Glucose-1,6-13C2 with other commonly used glucose tracers, supported by experimental data, to validate its efficacy in delineating specific metabolic routes such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
This compound is a stable isotope-labeled glucose molecule where the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern provides distinct advantages for metabolic flux analysis (MFA), a powerful technique to quantify the rates of intracellular metabolic reactions. By tracking the fate of these labeled carbons through various metabolic transformations, researchers can gain a detailed understanding of cellular physiology in normal and diseased states.
Comparative Performance of Glucose Tracers
The selection of a glucose tracer significantly impacts the precision of flux estimations for different metabolic pathways. While universally labeled [U-¹³C6]glucose provides a general overview of glucose metabolism, specifically labeled tracers like this compound offer higher resolution for particular pathways.
Computational and experimental studies have evaluated the performance of various ¹³C-labeled glucose tracers in mammalian cells. The precision of flux estimates is a key metric for comparison. Doubly labeled glucose tracers, including [1,6-¹³C]glucose and [1,2-¹³C]glucose, have been identified as optimal tracers for parallel labeling experiments, significantly improving the precision of flux analysis.[1]
Below is a summary of the comparative performance of common ¹³C-labeled glucose tracers for key metabolic pathways.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network Precision |
| This compound | High | High | Moderate | High (especially in parallel labeling) |
| [U-¹³C6]glucose | Low | Low | High | Moderate[2] |
| [1,2-¹³C2]glucose | High | High | Moderate | High[3][4] |
| [1-¹³C]glucose | Moderate | Moderate | Low | Moderate[2] |
| [2-¹³C]glucose | High | High | Moderate | Moderate |
| [3-¹³C]glucose | High | High | Moderate | Moderate |
Table 1: Comparative Performance of ¹³C-Labeled Glucose Tracers. Precision scores are categorized based on published studies evaluating flux estimation. This compound, particularly when used in conjunction with other tracers like [1,2-¹³C2]glucose, provides high-resolution data for glycolysis and the PPP.
Experimental Protocols
A generalized workflow for a ¹³C-metabolic flux analysis experiment using this compound in cultured cells is detailed below. This protocol is a composite of established methods and should be optimized for specific cell lines and experimental conditions.
Key Experimental Steps:
-
Cell Culture and Seeding:
-
Culture cells in a standard growth medium to the desired confluency in multi-well plates.
-
Ensure a sufficient cell number for metabolite extraction and analysis (typically >1 million cells per sample).
-
-
Isotope Labeling:
-
One hour prior to labeling, replace the growth medium with a glucose-free and serum-free medium to starve the cells.
-
Introduce the labeling medium containing this compound at a known concentration (e.g., 10 mM). The medium should be otherwise identical to the standard culture medium.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer and to reach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried pellets in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography for polar metabolites).
-
Acquire data in full scan mode to determine the mass isotopologue distributions (MIDs) of key metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Use specialized software for metabolic flux analysis (e.g., INCA, Metran) to calculate the flux rates through the metabolic pathways of interest by fitting the measured MIDs to a metabolic model.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of this compound and the experimental workflow.
Caption: A generalized experimental workflow for metabolic flux analysis using this compound.
The unique labeling pattern of this compound allows for the effective differentiation between glycolysis and the pentose phosphate pathway.
Caption: Metabolic fate of this compound in central carbon metabolism.
In the oxidative phase of the pentose phosphate pathway, the C1 carbon of glucose is lost as CO2. Therefore, by measuring the amount of ¹³CO2 produced from D-Glucose-1,6-¹³C2, the activity of the PPP can be estimated. The remaining five carbons, with the label at the original C6 position (now C5 of the pentose phosphate), can re-enter glycolysis. In contrast, glycolysis metabolizes the entire six-carbon backbone, resulting in pyruvate labeled at the C3 position. This differential labeling provides a clear distinction between the two pathways. The labeled pyruvate can then enter the TCA cycle, allowing for the tracing of glucose-derived carbons into mitochondrial metabolism.
References
A Comparative Guide to D-Glucose-1,6-13C2 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Glucose-1,6-13C2 with other commonly used stable isotope tracers in metabolic flux analysis (MFA). We present quantitative data on the precision of flux estimations, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tracer for your research needs.
Data Presentation: Quantitative Comparison of Tracer Precision
The selection of a 13C-labeled glucose tracer is critical for the precision of metabolic flux estimations. Different isotopomers provide varying levels of information for specific pathways. Below is a summary of quantitative "precision scores" for various glucose tracers, where a higher score indicates a more precise flux estimation. The data is adapted from computational and experimental studies evaluating tracer performance in central carbon metabolism. A study has shown that for parallel labeling experiments, the combination of [1,6-13C]glucose and [1,2-13C]glucose yields the highest precision.[1]
| Tracer | Relative Precision Score | Primary Applications | Notes |
| [1,6-13C2]glucose & [1,2-13C2]glucose (Parallel Labeling) | ~7.8 - 20 | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Combined analysis significantly improves overall flux precision.[1] |
| [1,6-13C2]glucose | ~3.7 | Glycolysis, TCA Cycle | A strong single tracer, particularly effective in combination with others. |
| [1,2-13C2]glucose | ~2.8 | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered one of the most informative single tracers for upper glycolysis and the PPP.[2][3][4] |
| [U-13C6]glucose | Varies | General labeling of central carbon metabolism | While providing uniform labeling, it can be less informative than specifically labeled tracers when used alone for resolving specific pathway fluxes. |
| [1-13C]glucose | ~1.0 (Reference) | Pentose Phosphate Pathway (PPP) | Commonly used, but often outperformed by other tracers for glycolysis and overall network precision. |
| 80% [1-13C]glucose + 20% [U-13C]glucose | ~1.0 (Reference) | Glycolysis, PPP | A widely used mixture, but shown to be outperformed by parallel labeling with pure tracers. |
Note on Robustness: While the precision scores indicate the theoretical accuracy of flux estimations, experimental robustness also depends on factors like analytical platform stability, sample handling, and the biological system's inherent variability. Direct quantitative comparisons of the experimental robustness of this compound against other tracers are not extensively documented. However, the principles of robust experimental design, including proper controls and sufficient biological replicates, are universal to all tracer-based metabolic flux analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust results. Below are detailed protocols for in vitro and in vivo metabolic flux analysis using 13C-labeled glucose. These protocols are adaptable for this compound.
In Vitro 13C-Glucose Tracing in Cultured Cells
This protocol provides a general framework for a 13C-glucose tracing experiment in adherent cell culture.
1. Cell Seeding and Growth:
-
Seed cells in the desired culture vessel (e.g., 6-well plates) at a density that will allow them to reach approximately 80% confluency at the time of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in their regular growth medium.
2. Preparation of Labeled Medium:
-
Prepare the labeling medium by supplementing glucose-free base medium (e.g., DMEM) with the desired concentration of this compound (or other 13C-glucose tracer). The concentration should ideally match that of the standard growth medium.
-
Add other necessary supplements, such as dialyzed fetal bovine serum (dFBS) and antibiotics. The use of dFBS is recommended to minimize interference from unlabeled glucose and other small molecules present in standard FBS.
-
Pre-warm the labeled medium to 37°C before use.
3. Isotope Labeling:
-
When cells have reached the target confluency, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
-
Aspirate the PBS and immediately add the pre-warmed labeled medium to the cells.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-glucose. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest.
4. Metabolite Extraction (Quenching):
-
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the culture vessel.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
5. Sample Processing:
-
Vortex the tubes vigorously to ensure complete lysis.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
6. Analysis:
-
Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distribution (MID) of the metabolites of interest.
In Vivo Dual-Tracer Metabolic Flux Analysis
This protocol outlines a dual-tracer approach in an animal model, which can be adapted for this compound.
1. Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
For continuous infusion, surgical implantation of a catheter (e.g., in the jugular vein) is recommended. Allow for a recovery period of 3-5 days.
-
Fast animals for a suitable period (e.g., 6-8 hours) prior to the experiment to reduce background levels of unlabeled glucose.
2. Tracer Preparation and Administration:
-
Prepare sterile stock solutions of the 13C-labeled tracers (e.g., this compound and a non-metabolizable tracer like L-Glucose-13C) in saline.
-
Administer the tracers via a bolus injection followed by continuous infusion to achieve and maintain isotopic steady-state in the plasma.
3. Sample Collection:
-
Collect blood samples at predetermined time points to monitor plasma glucose enrichment.
-
At the end of the infusion period, euthanize the animal using an approved method.
-
Rapidly dissect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.
4. Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Perform a phase separation (e.g., using chloroform and water) to isolate polar metabolites.
-
Dry the polar extract under vacuum.
5. Analysis:
-
Reconstitute the dried metabolite extracts and analyze by LC-MS or GC-MS to determine the MIDs of metabolites in different tissues.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound experiments.
Caption: Central carbon metabolism showing Glycolysis and the Pentose Phosphate Pathway.
Caption: General experimental workflow for in vitro 13C metabolic flux analysis.
Caption: Workflow for in vivo dual-tracer metabolic flux analysis.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Glucose-1,6-13C2 for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of D-Glucose-1,6-13C2 with other commonly used glucose tracers, supported by experimental data and detailed protocols to inform your research decisions.
This compound is a specialized stable isotope-labeled glucose molecule used to trace the flow of carbon atoms through central carbon metabolism. Its unique labeling pattern, with 13C at the first and sixth carbon positions, offers distinct advantages for dissecting specific metabolic pathways, particularly in the context of in vivo studies.
Performance Comparison of Glucose Tracers
The choice of a glucose tracer significantly impacts the precision of metabolic flux estimations for different pathways. While this compound is valuable for specific applications, other tracers may be more suitable for broader or different analyses.
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| This compound | In vivo brain metabolism, TCA cycle analysis | Allows for the study of neuronal and astroglial metabolism.[1] The labeling pattern is informative for TCA cycle flux. | May not be the most precise tracer for glycolysis and the pentose phosphate pathway (PPP) compared to others.[2] |
| [U-13C6]Glucose | General central carbon metabolism, TCA cycle | Uniformly labels all carbons, providing a comprehensive overview of carbon transitions into various pathways. | Can be less precise for specific pathways like the PPP compared to positionally labeled tracers. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) flux | Provides high precision for estimating fluxes through glycolysis and the PPP due to the distinct labeling patterns generated.[2][3] | May be less informative for downstream pathways like the TCA cycle compared to uniformly labeled glucose. |
| [1-13C]Glucose | Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for estimation of pathway activity. | Less precise than [1,2-13C2]glucose for overall PPP and glycolysis analysis.[2] |
Quantitative Data from In Vivo Studies
Metabolic flux analysis using this compound has been instrumental in quantifying cerebral metabolism. The following table summarizes key metabolic flux rates determined in the mouse brain using this tracer.
| Metabolic Flux | Value (µmol/g/min) | Brain Region | Analytical Method |
| Neuronal TCA Cycle Flux (VTCAn) | 0.56 ± 0.03 | Mouse Brain | In vivo 13C MRS |
| Astroglial TCA Cycle Flux (Vg) | 0.16 ± 0.03 | Mouse Brain | In vivo 13C MRS |
| Pyruvate Carboxylase Activity (VPC) | 0.041 ± 0.003 | Mouse Brain | In vivo 13C MRS |
| Neurotransmission Rate (VNT) | 0.084 ± 0.008 | Mouse Brain | In vivo 13C MRS |
| Cerebral Metabolic Rate of Glucose (CMRglc) | 0.38 ± 0.02 | Mouse Brain | In vivo 13C MRS |
Data sourced from in vivo 13C magnetic resonance spectroscopy (MRS) studies in the mouse brain following infusion of [1,6-13C2]glucose.
Experimental Protocols
In Vivo Infusion of this compound in Mice
This protocol is adapted from in vivo 13C MRS studies of mouse brain metabolism.
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Insert a catheter into the tail vein for infusion.
2. Tracer Preparation:
-
Prepare a 20% (mass per volume) solution of this compound in a suitable vehicle (e.g., sterile saline).
-
For the initial bolus, use a high enrichment (e.g., 99%) of the tracer.
-
For the continuous infusion, a lower enrichment (e.g., 70%) can be used.
3. Infusion Protocol:
-
Bolus Infusion: Administer an initial 5-minute exponential bolus of 99% enriched [1,6-13C2]glucose. The volume is typically around 4.01 mL/kg of body weight.
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion of 70% enriched [1,6-13C2]glucose at a rate of approximately 1.99 mL/kg/h for the duration of the experiment (e.g., up to 5 hours).
-
Blood Glucose Monitoring: Monitor blood glucose levels throughout the infusion to maintain a steady state.
4. In Vivo Data Acquisition:
-
Acquire in vivo 13C MR spectra dynamically from the region of interest (e.g., the brain) using a high-field MR scanner.
5. Data Analysis:
-
Fit the time courses of 13C enrichment in various metabolites (e.g., glutamate, glutamine) to a metabolic model to calculate flux rates.
In Vitro Cell Culture Labeling with 13C-Glucose
This is a general protocol for stable isotope tracing in cultured cells.
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
2. Media Preparation:
-
Prepare glucose-free culture medium supplemented with the desired concentration of the 13C-labeled glucose tracer (e.g., this compound). Ensure all other media components are identical to the standard culture medium.
3. Isotope Labeling:
-
Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the 13C-glucose containing medium and incubate for a predetermined time to allow for cellular uptake and metabolism to reach an isotopic steady state.
4. Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
5. Sample Analysis:
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of key metabolites.
Signaling Pathways and Experimental Workflows
To visualize the flow of the 13C label from this compound and the general experimental process, the following diagrams are provided.
Caption: Fate of 13C from this compound in metabolism.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Confidence Intervals for Flux Estimations with D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing confidence intervals in metabolic flux analysis (MFA) when using D-Glucose-1,6-13C2 as a tracer. Accurate determination of metabolic fluxes and their confidence intervals is paramount for robust physiological interpretation, enabling statistically significant comparisons between different experimental conditions or cell lines. This document outlines the experimental and computational considerations for achieving high-precision flux estimations.
Data Presentation: Comparing Tracer Performance
The choice of isotopic tracer is a critical determinant of the precision of flux estimations. Different tracers provide varying degrees of information for different pathways. Below is a comparison of the performance of this compound against other commonly used glucose tracers in determining fluxes within central carbon metabolism. The precision score is a measure of how narrow the confidence interval for a given flux is, with a higher score indicating greater precision.
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |
| [1,6-13C2]Glucose | 3.7 | Moderate | High | 3.5 |
| [1,2-13C2]Glucose | 4.2 | 4.5 | Moderate | 4.0 |
| [U-13C6]Glucose | 2.5 | 2.8 | 3.0 | 2.7 |
| [1-13C]Glucose | 1.0 (Reference) | 1.0 (Reference) | 1.0 (Reference) | 1.0 (Reference) |
| [6-13C]Glucose | 1.2 | 0.8 | 1.5 | 1.1 |
Note: Precision scores are relative to [1-13C]Glucose. Data is synthesized from published studies evaluating tracer performance. Higher scores indicate narrower 95% confidence intervals and thus higher precision.
Methodologies for Establishing Confidence Intervals
Several computational methods are employed to determine the confidence intervals of estimated metabolic fluxes. The choice of method impacts the accuracy and computational cost of the analysis.
| Method | Description | Advantages | Disadvantages |
| Linearization (Fisher's Information Matrix) | Approximates the nonlinear model with a linear one around the best-fit flux values to estimate confidence intervals. | Computationally inexpensive and fast. | Can be inaccurate for highly nonlinear models, potentially underestimating the true confidence intervals[1]. |
| Monte Carlo Simulations | Involves repeatedly fitting the flux model to simulated data with added random noise to generate a distribution of flux estimates, from which confidence intervals are derived[2][3]. | Provides accurate confidence intervals for nonlinear models. Robust to model complexity. | Computationally intensive, requiring hundreds or thousands of simulations. |
| Sensitivity of Sum of Squared Residuals (SSR) | Evaluates how the goodness-of-fit (SSR) changes as a flux value is varied from its optimal estimate. The confidence interval is the range of flux values for which the SSR remains within a statistically acceptable threshold (e.g., based on a chi-squared distribution)[2]. | Provides accurate, nonlinear confidence intervals[2]. Often more computationally efficient than Monte Carlo methods. | Can be complex to implement and may be computationally demanding for very large models. |
Experimental Protocols
A meticulously executed experimental protocol is fundamental to obtaining high-quality data for metabolic flux analysis. The following is a detailed methodology for a typical 13C-MFA experiment using this compound.
Cell Culture and Isotopic Labeling
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard culture medium to the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a labeling medium by supplementing glucose-free basal medium with a known concentration of this compound (e.g., 10 mM). Ensure all other necessary supplements (e.g., fetal bovine serum, glutamine, antibiotics) are added.
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This is a critical assumption for steady-state MFA and should be validated by measuring the isotopic enrichment of key metabolites at multiple time points (e.g., 18 and 24 hours). If labeling does not reach a steady state, isotopically non-stationary MFA (INST-MFA) methods must be used.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the labeling medium and immediately adding an ice-cold quenching solution, such as 80% methanol.
-
Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the extracted metabolites. The sample can then be dried and derivatized as required for the analytical platform.
Analytical Measurement
-
Mass Spectrometry (MS): Analyze the isotopic labeling patterns of metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is commonly used for the analysis of proteinogenic amino acids, which reflect the labeling of their precursor metabolites in central carbon metabolism.
-
Data Acquisition: Collect the mass isotopomer distributions (MIDs) for the targeted metabolites. The MID represents the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
Computational Flux Analysis
-
Metabolic Network Model: Construct a metabolic network model that includes the relevant biochemical reactions and atom transitions for central carbon metabolism.
-
Flux Estimation: Use specialized software (e.g., INCA, 13CFLUX2, OpenFlux) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model.
-
Confidence Interval Calculation: Employ one of the methods described in the table above (Linearization, Monte Carlo, or SSR Sensitivity) to calculate the 95% confidence intervals for the estimated fluxes.
Mandatory Visualizations
Experimental Workflow for 13C-MFA
Caption: A schematic overview of the key steps in a 13C-Metabolic Flux Analysis experiment.
Labeling Pattern of this compound in Central Carbon Metabolism
Caption: Fate of labeled carbons from [1,6-13C2]Glucose in key metabolic pathways.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic estimation of specific fluxes in metabolic networks using non-linear dynamic optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D-Glucose-1,6-13C2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-1,6-13C2. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for tasks with a high risk of splashing. |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact.[2] For prolonged contact, consider double-gloving or wearing more robust chemical-resistant gloves. |
| Body Protection | Laboratory coat | A fire-resistant lab coat is recommended.[1][3] Ensure it is clean and fully buttoned. |
| Respiratory Protection | N95 respirator or equivalent | Required when handling the powder in poorly ventilated areas or when dust formation is likely.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.
-
Preventing Dust Formation: This compound is a powder, and care should be taken to avoid generating dust. Combustible dust may form with further processing.
-
Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Keep away from moisture and direct sunlight.
-
Temperature: Room temperature storage is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Accidental Release Measures
In the event of a spill:
-
Avoid Dust Generation: Do not use dry sweeping methods that could aerosolize the powder.
-
Containment: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate personal protective equipment as outlined above during cleanup.
Disposal Plan
This compound is not classified as a hazardous substance, but it should be disposed of as chemical waste.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste this compound in a clearly labeled and sealed container. The label should include the full chemical name.
-
Waste Segregation: Store the waste container with other non-hazardous solid chemical waste.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. This compound 13C = 99atom , = 99 CP 287100-67-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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